D-(-)-Pantolactone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChI Key |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(COC(=O)C1O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-(−)-Pantolactone-d6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of D-(−)-Pantolactone and its deuterated analog, D-(−)-Pantolactone-d6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
D-(−)-Pantolactone is a chiral molecule that serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] As a degradation product of pantothenic acid, it also plays a role in various biological processes.[3] Its deuterated form, D-(−)-Pantolactone-d6, is a valuable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise tracking and quantification in complex biological matrices.
Chemical Structure and Properties
The chemical structure of D-(−)-Pantolactone consists of a five-membered lactone ring with a hydroxyl group and two methyl groups at the C4 position. The "D" designation and the "(-)" sign indicate the stereochemistry of the molecule, specifically the (R)-configuration at the chiral center (C3). In D-(−)-Pantolactone-d6, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms.
| In D-(−)-Pantolactone-d6, the two CH3 groups are replaced with CD3 groups. |
Physicochemical Properties
A summary of the key physicochemical properties of D-(−)-Pantolactone and D-(−)-Pantolactone-d6 is presented in Table 1. Data for the deuterated compound is limited, and some properties are inferred from its non-deuterated counterpart.
| Property | D-(−)-Pantolactone | D-(−)-Pantolactone-d6 |
| Molecular Formula | C₆H₁₀O₃ | C₆H₄D₆O₃ |
| Molecular Weight | 130.14 g/mol [3] | 136.18 g/mol |
| CAS Number | 599-04-2[3] | 1346617-43-3 |
| Appearance | White crystalline powder or crystals | N/A (Expected to be similar to the non-deuterated form) |
| Melting Point | 91-92 °C[3] | N/A (Expected to be similar to the non-deuterated form) |
| Boiling Point | 120-122 °C at 15 mmHg[3] | N/A (Expected to be similar to the non-deuterated form) |
| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform.[4] Soluble in DMSO (26 mg/mL).[3] | N/A (Expected to have similar solubility) |
| Optical Rotation | [α]²⁰/D ~ -51° (c=2 in H₂O)[3] | N/A (Expected to be similar to the non-deuterated form) |
Table 1. Physicochemical properties of D-(−)-Pantolactone and D-(−)-Pantolactone-d6.
Experimental Protocols
Synthesis
D-(−)-Pantolactone:
Several methods for the synthesis of D-(−)-Pantolactone have been reported, primarily involving the resolution of the racemic DL-pantolactone. Common approaches include:
-
Chemical Resolution: This method often employs chiral resolving agents to separate the D and L enantiomers.
-
Enzymatic Resolution: This highly stereoselective method utilizes enzymes, such as lactonases, to selectively hydrolyze one enantiomer, allowing for the separation of the desired D-pantolactone.[1][2] For instance, a novel D-lactonase has been used for the biocatalytic kinetic resolution of D,L-pantoyl lactone.[2]
Figure 2. Enzymatic resolution of DL-pantolactone.
D-(−)-Pantolactone-d6:
Detailed experimental protocols for the synthesis of D-(−)-Pantolactone-d6 are not extensively published in peer-reviewed literature. It is typically prepared by chemical synthesis from deuterated starting materials. The general strategy would involve the use of a deuterated precursor for the gem-dimethyl groups, such as deuterated isobutyraldehyde, in a synthetic route similar to that of the non-deuterated compound.
Characterization
The characterization of D-(−)-Pantolactone and its deuterated analog relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. In D-(−)-Pantolactone-d6, the signals corresponding to the methyl protons would be absent.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon signals of the deuterated methyl groups in D-(−)-Pantolactone-d6 would exhibit a characteristic splitting pattern due to coupling with deuterium.
Mass Spectrometry (MS):
-
MS is a critical tool for confirming the molecular weight and isotopic purity of D-(−)-Pantolactone-d6. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +6 mass units compared to the non-deuterated form.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The C-D stretching vibrations in D-(−)-Pantolactone-d6 will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in the non-deuterated compound.
Spectral Data
¹H NMR Data (D-(−)-Pantolactone)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.1 | s | CH₃ |
| ~1.2 | s | CH₃ |
| ~3.5 | d | CH₂ |
| ~4.0 | s | CH-OH |
| ~4.3 | br s | OH |
Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.
For D-(−)-Pantolactone-d6 , the signals for the methyl protons at ~1.1 and ~1.2 ppm would be absent.
¹³C NMR Data (D-(−)-Pantolactone)
| Chemical Shift (ppm) | Assignment |
| ~20 | CH₃ |
| ~23 | CH₃ |
| ~43 | C(CH₃)₂ |
| ~76 | CH₂ |
| ~79 | CH-OH |
| ~179 | C=O |
Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and concentration.
For D-(−)-Pantolactone-d6 , the signals for the methyl carbons would appear as multiplets due to C-D coupling.
Mass Spectrometry Data (D-(−)-Pantolactone)
| m/z | Interpretation |
| 131.06 | [M+H]⁺ |
| 113.05 | [M+H-H₂O]⁺ |
| 101.06 | [M+H-CH₂O]⁺ |
| 85.06 | [M+H-H₂O-CO]⁺ |
| 71.05 | [M+H-H₂O-CH₂O]⁺ |
Data corresponds to the protonated molecule and its major fragments.
For D-(−)-Pantolactone-d6 , the [M+H]⁺ ion would be observed at m/z 137.10. The fragmentation pattern would be similar, with corresponding mass shifts for fragments containing the deuterated methyl groups.
IR Spectroscopy Data (D-(−)-Pantolactone)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch |
| ~2970 | C-H stretch (aliphatic) |
| ~1780 | C=O stretch (lactone) |
| ~1130 | C-O stretch |
For D-(−)-Pantolactone-d6 , additional peaks corresponding to C-D stretching would be expected around 2100-2250 cm⁻¹.
Applications in Drug Development
D-(−)-Pantolactone and its deuterated analog are valuable molecules in the field of drug development.
-
Chiral Building Block: D-(−)-Pantolactone is a key chiral starting material for the synthesis of enantiomerically pure pharmaceutical compounds.[1]
-
Internal Standard in Pharmacokinetic Studies: D-(−)-Pantolactone-d6 is widely used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its use allows for accurate quantification of the non-deuterated analyte in biological samples by correcting for variations in sample processing and instrument response.
-
Metabolic Probes: Deuterated compounds can be used to investigate metabolic pathways. The kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, can help identify rate-determining steps in drug metabolism.
Figure 3. Workflow for using D-(−)-Pantolactone-d6 as an internal standard.
Conclusion
D-(−)-Pantolactone and its deuterated analog, D-(−)-Pantolactone-d6, are important molecules with significant applications in chemical synthesis and pharmaceutical research. While extensive data is available for the non-deuterated form, specific experimental details and comprehensive spectral data for D-(−)-Pantolactone-d6 are less accessible in the public domain. This guide provides a consolidated overview of the known chemical properties and structural information, highlighting the key roles these compounds play in advancing scientific research and drug development. For researchers requiring precise analytical data for D-(−)-Pantolactone-d6, it is recommended to obtain a certificate of analysis from a reputable supplier.
References
An In-depth Technical Guide to the Synthesis and Purification of D-(-)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
D-(-)-Pantolactone is a chiral intermediate essential for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. The deuterated version, this compound, incorporates six deuterium atoms into the molecule, offering a stable isotopic label for tracing and quantification in biological systems. The "-d6" designation specifically refers to the replacement of six hydrogen atoms with deuterium on the two methyl groups of the isobutyraldehyde precursor. This strategic labeling provides a significant mass shift for mass spectrometry-based analyses without altering the compound's fundamental chemical properties.
Synthetic Strategy
The synthesis of this compound follows a multi-step pathway that mirrors the synthesis of its non-deuterated counterpart. The key difference lies in the use of a deuterated starting material to introduce the isotopic label at the beginning of the synthetic sequence. The overall strategy can be summarized as follows:
-
Synthesis of a Deuterated Precursor: Preparation of a suitable deuterated C4 building block, typically isobutyric acid-d6 or -d7.
-
Reduction to Deuterated Aldehyde: Conversion of the deuterated carboxylic acid to the corresponding deuterated aldehyde, isobutyraldehyde-d6.
-
Synthesis of Racemic DL-Pantolactone-d6: An aldol condensation reaction between isobutyraldehyde-d6 and formaldehyde, followed by cyclization to form the racemic lactone.
-
Optical Resolution: Separation of the D-(-) and L-(+) enantiomers of pantolactone-d6 to isolate the desired this compound.
-
Purification: Final purification of the target compound to achieve high purity suitable for research applications.
Experimental Protocols
Synthesis of Isobutyraldehyde-d6 from Isobutyric acid-d7
The critical step in this synthesis is the selective reduction of a deuterated carboxylic acid to the corresponding aldehyde. While direct reduction can be challenging, a common and effective method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a mild reducing agent.
Materials:
-
Isobutyric acid-d7 (or Isobutyric-d6 acid)
-
Oxalyl chloride or Thionyl chloride
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Pyridine (optional, as an acid scavenger)
Procedure:
-
Formation of Isobutyryl-d7 chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place Isobutyric acid-d7. Add anhydrous DMF (1-2 drops) as a catalyst. Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at room temperature. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of gas ceases. The excess oxalyl chloride/thionyl chloride is removed by distillation.
-
Reduction to Isobutyraldehyde-d6: The crude isobutyryl-d7 chloride is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at -78 °C. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to yield crude isobutyraldehyde-d6.
| Reactant/Reagent | Molar Ratio (to Isobutyric acid-d7) | Key Parameters |
| Isobutyric acid-d7 | 1.0 | Starting material |
| Oxalyl chloride | 1.1 | Formation of acid chloride |
| LiAlH(Ot-Bu)₃ | 1.1 | Reduction of acid chloride |
| Temperature | -78 °C | For selective reduction |
| Reaction Time | 2-3 hours | For reduction step |
Table 1: Key parameters for the synthesis of Isobutyraldehyde-d6.
Synthesis of DL-Pantolactone-d6
This step involves the base-catalyzed aldol condensation of isobutyraldehyde-d6 with formaldehyde, followed by acidification to promote lactonization.
Materials:
-
Isobutyraldehyde-d6
-
Formaldehyde (as paraformaldehyde or formalin solution)
-
A base catalyst (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., water, methanol)
-
An acid for cyclization (e.g., sulfuric acid, hydrochloric acid)
Procedure:
-
Aldol Condensation: A mixture of isobutyraldehyde-d6, formaldehyde (1.1 equivalents), and a catalytic amount of base in a suitable solvent is stirred at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C. The reaction progress is monitored by TLC or GC.
-
Cyclization (Lactonization): Once the condensation is complete, the reaction mixture is acidified with a strong acid. The mixture is then heated to reflux for several hours to facilitate the cyclization to DL-Pantolactone-d6.
-
Extraction and Isolation: After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude DL-Pantolactone-d6.
| Reactant/Reagent | Molar Ratio (to Isobutyraldehyde-d6) | Key Parameters |
| Isobutyraldehyde-d6 | 1.0 | Starting aldehyde |
| Formaldehyde | 1.1 | C1 source |
| Base Catalyst | Catalytic | Aldol condensation |
| Acid | Stoichiometric | Lactonization |
| Temperature | Reflux | For cyclization |
Table 2: Key parameters for the synthesis of DL-Pantolactone-d6.
Optical Resolution of DL-Pantolactone-d6
The separation of the D-(-) and L-(+) enantiomers can be achieved through chemical or enzymatic methods. Enzymatic resolution is often preferred due to its high stereoselectivity.
Enzymatic Resolution Protocol:
This method utilizes a lipase or esterase that selectively hydrolyzes one of the enantiomers.
Materials:
-
DL-Pantolactone-d6
-
A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia)
-
Phosphate buffer solution (pH ~7)
-
An organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Enzymatic Hydrolysis: DL-Pantolactone-d6 is dissolved in a phosphate buffer. The lipase is added, and the mixture is stirred at a controlled temperature (typically 30-40 °C). The pH is maintained at a constant level by the addition of a dilute base solution (e.g., NaOH), as the hydrolysis of the lactone produces a carboxylic acid. The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the unreacted this compound is extracted from the aqueous solution using an organic solvent. The aqueous layer contains the salt of the hydrolyzed L-(+)-pantoic acid-d6.
-
Isolation of this compound: The organic extract containing this compound is washed, dried, and the solvent is evaporated to yield the desired enantiomer.
Purification
The crude this compound obtained after resolution may require further purification to meet the stringent requirements for its intended applications. Common purification techniques include:
-
Column Chromatography: Using silica gel as the stationary phase and a mixture of solvents like hexane and ethyl acetate as the mobile phase can effectively remove impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane, toluene) can yield highly pure crystalline this compound.
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method.
The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the expected analytical data for this compound.
| Property | Expected Value |
| Molecular Formula | C₆D₆H₄O₃ |
| Molecular Weight | ~136.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~91 °C |
| Optical Rotation [α]D | Approximately -50° (c=2 in water) |
| ¹H NMR | Signals corresponding to the non-deuterated protons (CH and OH). Absence of signals for the methyl groups. |
| ²H NMR | Signal corresponding to the deuterated methyl groups. |
| ¹³C NMR | Signals for all six carbon atoms, with potential splitting of the signals for the deuterated methyl carbons due to C-D coupling. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 136. |
Table 3: Expected Analytical Data for this compound.
Conclusion
The synthesis and purification of this compound is a meticulous process that requires careful control of reaction conditions, particularly during the reduction and resolution steps. The use of a deuterated starting material is fundamental to achieving the desired isotopic labeling. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize and purify this valuable labeled compound for advanced pharmaceutical and metabolic research.
D-(-)-Pantolactone-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated form of D-(-)-Pantolactone, a key chiral intermediate in the synthesis of labeled pantothenic acid (Vitamin B5) and its derivatives. This document details its chemical properties, proposed synthesis, analytical data, and its role in the biosynthesis of Coenzyme A.
Core Data Presentation
The following tables summarize the key quantitative data for D-(-)-Pantolactone-d6 and its non-deuterated analog for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | D-(-)-Pantolactone |
| CAS Number | 1346617-43-3 | 599-04-2[1] |
| Molecular Formula | C₆H₄D₆O₃ | C₆H₁₀O₃ |
| Molecular Weight | 136.18 g/mol | 130.14 g/mol [1] |
| Appearance | White to off-white solid | White crystalline powder or crystals |
| Melting Point | Not explicitly available; expected to be similar to the non-deuterated form | 88-93 °C |
| Optical Rotation | Not explicitly available; expected to be similar to the non-deuterated form | -48° to -52° (c=2 in water) |
Table 2: Spectroscopic Data (Reference data from non-deuterated D-(-)-Pantolactone)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.09 (s, 3H), 1.25 (s, 3H), 3.55 (d, J=10.8 Hz, 1H), 3.63 (d, J=10.8 Hz, 1H), 4.02 (s, 1H), 4.25 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 19.9, 22.8, 40.0, 75.7, 76.8, 178.9 |
| Mass Spectrum (EI) | m/z: 130 (M+), 112, 85, 71, 57, 43[2] |
Note: The ¹H and ¹³C NMR data for this compound will differ significantly in the regions corresponding to the deuterated methyl groups. In the ¹H NMR, the signals for the methyl protons will be absent. In the ¹³C NMR, the signals for the deuterated methyl carbons will appear as multiplets with significantly lower intensity due to C-D coupling.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of D-(-)-Pantolactone typically involves the resolution of racemic pantolactone. The racemic mixture is synthesized from isobutyraldehyde and formaldehyde. To produce this compound, the synthesis would begin with d6-isobutyraldehyde.
Step 1: Synthesis of Racemic Pantolactone-d6
-
Aldol Condensation: d6-Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., an alkali carbonate or an organic base) to form 2,2-(dimethyl-d6)-3-hydroxypropionaldehyde.
-
Cyanohydrin Formation: The resulting aldehyde is then treated with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin.
-
Hydrolysis and Lactonization: The cyanohydrin is subjected to acidic hydrolysis, which converts the nitrile group to a carboxylic acid and promotes intramolecular esterification (lactonization) to yield racemic pantolactone-d6.
Step 2: Resolution of Racemic Pantolactone-d6
The resolution of the racemic mixture can be achieved through enzymatic or chemical methods.
-
Enzymatic Resolution: This is a common industrial method. A hydrolase enzyme, such as a lipase or a specific lactonase, is used to selectively hydrolyze one of the enantiomers. For example, a D-specific lactonase would hydrolyze this compound to D-pantoic acid-d6, leaving L-(+)-Pantolactone-d6 unreacted. The D-pantoic acid-d6 can then be separated and re-lactonized under acidic conditions to yield the pure this compound. Alternatively, an L-specific hydrolase can be used to hydrolyze the L-enantiomer, allowing for the direct isolation of the desired D-enantiomer.
-
Chemical Resolution: This method involves the use of a chiral resolving agent, such as a chiral amine (e.g., brucine or ephedrine), to form diastereomeric salts with the opened lactone (pantoic acid-d6). These diastereomers can then be separated by fractional crystallization. After separation, the desired diastereomer is treated with acid to regenerate the pure this compound.
Signaling Pathways and Workflows
D-(-)-Pantolactone is a precursor to pantothenic acid (Vitamin B5), which is a vital component in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The general workflow from D-(-)-Pantolactone to pantothenic acid and the subsequent biosynthesis of CoA are depicted below.
Experimental Workflow: From D,L-Pantolactone-d6 to this compound
Caption: Enzymatic resolution workflow for obtaining this compound.
Biosynthesis Pathway: Coenzyme A from Pantothenate
Caption: The biosynthetic pathway from D-(-)-Pantolactone to Coenzyme A.
References
Physical and chemical characteristics of D-(-)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This isotopically labeled compound is a critical tool in various research and development applications, particularly as an internal standard in bioanalytical studies. This document outlines its properties, relevant experimental protocols, and its role in biological pathways.
Core Physical and Chemical Characteristics
This compound, also known as (3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone, is the deuterated form of D-(-)-Pantolactone, with six deuterium atoms replacing the hydrogen atoms on the two methyl groups. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of D-(-)-Pantolactone or its metabolites.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated analog, D-(-)-Pantolactone, is also provided for comparison, as many of its properties are expected to be nearly identical.
| Property | This compound | D-(-)-Pantolactone |
| Molecular Formula | C₆H₄D₆O₃ | C₆H₁₀O₃ |
| Molecular Weight | 136.18 g/mol | 130.14 g/mol |
| CAS Number | 1398065-88-7 | 599-04-2 |
| Appearance | White to off-white solid | White crystalline powder or crystals |
| Melting Point | Not specified, expected to be similar to non-deuterated form | 88-93 °C |
| Boiling Point | Not specified, expected to be similar to non-deuterated form | 120-122 °C @ 15 mmHg |
| Optical Rotation | Not specified | -48° to -52° (c=2 in water) |
| Purity (Isotopic) | Typically ≥98% | N/A |
| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform. | Soluble in water, ethanol, ether, dichloromethane, and chloroform. |
Spectroscopic Data
-
¹H NMR Spectrum (of D-(-)-Pantolactone): Key signals are observed for the protons of the lactone ring and the hydroxyl group.
-
¹³C NMR Spectrum (of D-(-)-Pantolactone): Shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the methyl groups.
-
FTIR Spectrum (of D-(-)-Pantolactone): Displays characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Mass Spectrum (of D-(-)-Pantolactone): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the lactone ring.
Biological Significance and Signaling Pathway
D-(-)-Pantolactone is a precursor in the biosynthesis of pantothenic acid, also known as Vitamin B5. Pantothenic acid is an essential nutrient that plays a crucial role in the synthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions.
The biosynthetic pathway from pantothenic acid to Coenzyme A involves a series of five enzymatic steps. The diagram below illustrates this critical metabolic pathway.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of pantothenic acid and its metabolites in biological matrices.
General Protocol for Quantification of Pantothenic Acid using this compound as an Internal Standard
This protocol provides a general workflow for the analysis of pantothenic acid in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
1. Sample Preparation:
- Thaw the biological samples on ice.
- To a known volume of the sample (e.g., 100 µL), add a known amount of this compound solution in a suitable solvent (e.g., methanol) to serve as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
- Inject the supernatant into an LC-MS/MS system.
- Liquid Chromatography (LC): Separate the analyte (pantothenic acid) from other matrix components using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid).
- Tandem Mass Spectrometry (MS/MS): Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both pantothenic acid and this compound should be monitored.
3. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
The following diagram illustrates the general workflow of this experimental protocol.
Conclusion
This compound is an invaluable tool for researchers and scientists in the field of drug development and metabolic studies. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification of D-(-)-Pantolactone and its biologically important successor, pantothenic acid. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of this compound in a laboratory setting.
The Biological Significance of D-Pantolactone and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-pantolactone, a chiral molecule, is a pivotal intermediate in the biosynthesis of D-pantothenic acid, commonly known as Vitamin B5. This role as a precursor to an essential vitamin has long been the cornerstone of its biological significance. However, recent research has unveiled a novel and direct biological activity of D-pantolactone derivatives as inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis. This discovery has opened new avenues for the therapeutic application of D-pantolactone scaffolds in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the established and emerging biological roles of D-pantolactone, with a particular focus on the FAS inhibitory pathway. Furthermore, this guide addresses the current knowledge gap regarding the biological role of deuterated D-pantolactone, a potentially valuable tool for metabolic research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation in this promising area.
The Established Biological Role of D-Pantolactone: A Precursor to Vitamin B5
D-pantolactone is a crucial chiral building block for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] Vitamin B5 is an essential nutrient required for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[3] The primary biological role of D-pantolactone is, therefore, indirect, serving as a key intermediate in the production of this essential vitamin.[4][5][6][7]
The synthesis of D-pantothenic acid from D-pantolactone involves a condensation reaction with β-alanine.[4][5] The chiral purity of D-pantolactone is critical, as only the D-enantiomer is biologically active in the formation of D-pantothenic acid.[6]
Emerging Biological Role: D-Pantolactone Derivatives as Fatty Acid Synthase (FAS) Inhibitors
Recent advancements have identified a direct biological role for derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS). FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids. Upregulation of FAS is a hallmark of many cancers and metabolic disorders, making it an attractive therapeutic target.
A novel series of FAS inhibitors incorporating the D-(-)-pantolactone moiety has been designed and synthesized.[8] These derivatives have demonstrated significant inhibitory activity against FAS, with several compounds exhibiting IC₅₀ values in the low micromolar range, comparable to the well-known FAS inhibitor C75.[8] This discovery suggests that the D-pantolactone scaffold can be exploited to develop new therapeutic agents targeting diseases characterized by aberrant lipid metabolism.
Signaling Pathway of FAS Inhibition by D-Pantolactone Derivatives
The precise mechanism by which D-pantolactone derivatives inhibit FAS is still under investigation. However, the general pathway of FAS inhibition leads to a cascade of downstream effects that can induce apoptosis in cancer cells and ameliorate metabolic dysregulation.
Figure 1: Simplified signaling pathway of FAS inhibition by D-pantolactone derivatives.
Quantitative Data: In Vitro Activity of D-Pantolactone Derivatives
The following table summarizes the fatty acid synthase inhibitory activity of a series of synthesized D-pantolactone derivatives.
| Compound ID | Structure | IC₅₀ (µM) against mouse FAS |
| C75 (Reference) | N/A | 13.86 ± 2.79 |
| 3a | R = H | 25.43 ± 1.21 |
| 3b | R = 2-F | 19.87 ± 1.65 |
| 3c | R = 3-F | 15.24 ± 1.33 |
| 3d | R = 4-F | 13.68 ± 1.52 |
| 3e | R = 2-Cl | 18.76 ± 1.48 |
| 3f | R = 3-Cl | 14.92 ± 1.27 |
| 3h | R = 2-Br | 22.15 ± 1.76 |
| 3j | R = 4-Br | 16.33 ± 1.19 |
| 3m | R = 4-CH₃ | 17.89 ± 1.58 |
| 3o | R = 4-OCH₃ | 28.91 ± 1.83 |
| 3p | R = 4-NO₂ | 33.19 ± 1.39 |
| 3q | R = 3,4-diCl | 20.57 ± 1.62 |
| 3r | R = 2,4-diCl | 19.45 ± 1.44 |
Data extracted from a study on D-pantolactone derivatives as novel FAS inhibitors.
The Deuterated Analog of D-Pantolactone: An Unexplored Frontier
A comprehensive review of the scientific literature reveals a significant gap in our understanding of the biological role of deuterated D-pantolactone. To date, no studies have been published specifically investigating the synthesis, biological activity, or pharmacokinetic profile of D-pantolactone in which one or more hydrogen atoms have been replaced with deuterium.
This lack of research presents a compelling opportunity for future investigation. The use of deuterated compounds in drug discovery and metabolic research is a well-established strategy with two primary applications:
-
Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions where a C-H bond is broken in the rate-determining step.[9][10][11][12] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.[9][10] Investigating the KIE of deuterated D-pantolactone could reveal novel ways to modulate its conversion to pantothenic acid or its interaction with other biological targets.
-
Metabolic Tracers: Deuterium-labeled molecules are widely used as stable isotope tracers in metabolic studies, a technique known as Deuterium Metabolic Imaging (DMI).[13][14][15][16] Deuterated D-pantolactone could serve as a valuable probe to non-invasively track the in vivo synthesis and metabolism of Vitamin B5 and Coenzyme A, providing critical insights into cellular energetics and disease states.
Given the emerging role of D-pantolactone derivatives as enzyme inhibitors, exploring the effects of deuteration on their potency and selectivity could be a fruitful area of research.
Experimental Protocols
Enzymatic Kinetic Resolution of DL-Pantolactone
This protocol describes the biocatalytic kinetic resolution of racemic DL-pantolactone to produce optically pure D-pantoic acid, which can then be converted to D-pantolactone.[2][3][17]
Workflow:
Figure 2: Experimental workflow for the enzymatic kinetic resolution of DL-pantolactone.
Methodology:
-
Biocatalyst Preparation: Whole cells of a recombinant microorganism (e.g., Pichia pastoris or E. coli) expressing a D-lactonase are cultured and harvested.[17][18] The cells can be used directly or immobilized in a matrix like calcium alginate for enhanced stability and reusability.[18]
-
Enzymatic Reaction: The biocatalyst is suspended in a buffered aqueous solution containing DL-pantolactone. The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.0).[3]
-
Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the conversion of D-pantolactone to D-pantoic acid using High-Performance Liquid Chromatography (HPLC).[2]
-
Separation: Upon completion of the reaction (typically around 50% conversion), the unreacted L-pantolactone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The aqueous phase now contains the D-pantoic acid.
-
Lactonization: The aqueous solution of D-pantoic acid is acidified (e.g., with HCl) and heated to induce lactonization, forming D-pantolactone.
-
Purification: The resulting D-pantolactone is extracted with an organic solvent and purified by crystallization or chromatography.
-
Racemization and Recycling: The recovered L-pantolactone can be racemized back to DL-pantolactone under basic conditions and recycled for subsequent resolution batches.
Fatty Acid Synthase (FAS) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of D-pantolactone derivatives against FAS.
Methodology:
-
Enzyme and Substrates: Purified fatty acid synthase enzyme is used. The substrates for the reaction are acetyl-CoA, malonyl-CoA, and NADPH.[19][20][21] For ease of detection, radiolabeled substrates like [³H]acetyl-CoA or ¹³C-labeled malonyl-CoA can be employed.[19][21]
-
Assay Reaction: The assay is performed in a suitable buffer (e.g., potassium phosphate buffer) at a physiological pH and temperature (e.g., 37°C). The reaction is initiated by adding the enzyme to a mixture of the substrates and the test inhibitor (D-pantolactone derivative) at various concentrations.
-
Detection of FAS Activity:
-
Spectrophotometric Method: The activity of FAS can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[20]
-
Radiometric Method: If a radiolabeled substrate is used, the incorporation of the radiolabel into the final product (palmitic acid) is quantified using techniques like scintillation counting.[21]
-
Mass Spectrometry-Based Method: A modern approach involves using ¹³C-labeled malonyl-CoA and quantifying the de novo synthesized ¹³C-labeled fatty acids by high-resolution mass spectrometry.[19][20] This method is highly specific and provides information on the product profile.[22]
-
-
Data Analysis: The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of FAS by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
D-pantolactone remains a molecule of significant biological interest. Its established role as a precursor to the essential Vitamin B5 is now complemented by the exciting discovery of its derivatives as potent inhibitors of fatty acid synthase. This opens up new therapeutic possibilities for a scaffold that was once considered primarily a building block. The complete absence of research on the biological role of deuterated D-pantolactone represents a significant knowledge gap and a promising area for future investigation. The application of deuteration to modulate pharmacokinetics or as a metabolic tracer could unlock new applications for D-pantolactone and its derivatives in both basic research and drug development. This guide provides a solid foundation of the current knowledge and detailed methodologies to encourage and facilitate further exploration into the multifaceted biological roles of this intriguing molecule and its analogs.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. | Vigneron Lab [danvigneronlab.ucsf.edu]
- 16. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool [ouci.dntb.gov.ua]
- 17. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry [agris.fao.org]
Metabolic Fate of D-(-)-Pantolactone-d6 in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
D-(-)-Pantolactone is a cyclic ester, or lactone, that serves as a key precursor in the industrial synthesis of D-pantothenic acid.[1][2] Pantothenic acid is a fundamental component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. The use of isotopically labeled compounds, such as D-(-)-Pantolactone-d6, is a critical technique in drug discovery and development for elucidating metabolic pathways and quantifying pharmacokinetic parameters. The deuterium (d6) substitution on the dimethyl group is expected to introduce a kinetic isotope effect, potentially slowing the rate of metabolism at this site and aiding in the identification of metabolic pathways.
Predicted Metabolic Pathway
The primary metabolic transformation of D-(-)-Pantolactone in biological systems is anticipated to be the hydrolysis of the lactone ring to form D-pantoic acid. This reaction is catalyzed by lactonase enzymes.[2][3] Subsequently, D-pantoic acid can be utilized in the endogenous synthesis of D-pantothenic acid, which then enters the Coenzyme A biosynthesis pathway.
The deuteration at the dimethyl position is unlikely to affect the initial hydrolysis step, as this occurs at the ester bond. However, if any subsequent metabolism were to occur involving the dimethyl group, the d6 substitution would likely retard the reaction rate, making the deuterated compound a useful tracer for studying the primary hydrolysis pathway.
Caption: Predicted metabolic pathway of this compound.
Quantitative Data Summary
As of the last literature review, no specific quantitative pharmacokinetic data for this compound has been published. However, a typical pharmacokinetic study would aim to determine the parameters listed in the table below. These values would be essential for understanding the compound's behavior in a biological system.
| Parameter | Description | Expected Trend for this compound |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Dependent on absorption rate and extent. |
| Tmax | Time at which the Cmax is observed. | Dependent on absorption and distribution rates. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Reflects the total drug exposure over a finite time. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. | Reflects the total drug exposure. |
| t1/2 | Half-life of the drug. | Expected to be relatively short due to rapid hydrolysis. |
| CL | Clearance of the drug from the body. | Likely to be high due to efficient enzymatic hydrolysis. |
| Vd | Volume of distribution. | Dependent on tissue permeability and plasma protein binding. |
Detailed Experimental Protocols
The following are detailed, adaptable protocols for key experiments to determine the metabolic fate of this compound.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound by microsomal enzymes, primarily to assess the rate of hydrolysis.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add this compound to the pre-warmed microsomal suspension to initiate the metabolic reaction. A typical final concentration of the test compound is 1 µM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat or mouse).
Methodology:
-
Animal Dosing: A cohort of animals is administered this compound via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Extraction: The plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analyte and its potential metabolites.
-
Bioanalysis: The concentrations of this compound and its primary metabolite, D-pantoic acid-d6, are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While direct experimental data on the metabolic fate of this compound is currently lacking, a predictive metabolic pathway can be constructed based on the known biochemistry of its non-deuterated counterpart and general metabolic principles. The primary metabolic step is expected to be the rapid hydrolysis of the lactone ring to form D-pantoic acid-d6. The deuteration at the dimethyl position is a valuable feature for metabolic studies, as it can help to confirm the metabolic pathway and quantify the flux through it. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the ADME properties of this and other novel compounds. Further studies are warranted to definitively characterize the in vivo behavior of this compound and its contribution to the pantothenic acid pool.
References
- 1. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Lactone-ring-cleaving enzymes of microorganisms: their diversity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Isotopic Purity of D-(-)-Pantolactone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of D-(-)-Pantolactone-d6, a deuterated analog of D-(-)-Pantolactone. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the synthesis, analysis, and key quality attributes of this compound, with a focus on ensuring the accuracy and reliability of experimental results.
Physicochemical Properties
D-(-)-Pantolactone and its deuterated form share similar physicochemical properties, with the primary difference being the increased molecular weight due to the substitution of six hydrogen atoms with deuterium.
| Property | D-(-)-Pantolactone | This compound |
| Molecular Formula | C6H10O3 | C6D6H4O3 |
| Molecular Weight | 130.14 g/mol | 136.18 g/mol [1] |
| CAS Number | 599-04-2[2] | 1346617-43-3[1] |
| Appearance | White crystalline powder or solid[2] | Not explicitly stated, but expected to be a white solid |
| Melting Point | 91 °C (lit.)[2][3] | Not explicitly stated, but expected to be similar to the non-deuterated form |
| Boiling Point | 120-122 °C / 15 mmHg (lit.)[2][3] | Not explicitly stated, but expected to be similar to the non-deuterated form |
| Solubility | Soluble in water and common organic solvents like ethanol, ether, dichloromethane, and chloroform. | Expected to have similar solubility to the non-deuterated form. |
Isotopic Purity Data
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that is fully deuterated at the intended positions, as well as the distribution of partially deuterated and non-deuterated species. While a specific Certificate of Analysis for this compound is not publicly available, commercially available deuterated compounds typically exhibit high isotopic enrichment, often exceeding 98%[4].
The following table presents a theoretical isotopic distribution for this compound, assuming a conservative isotopic purity of 98%. The actual distribution may vary between different batches and suppliers.
| Isotopologue | Description | Expected Abundance (%) |
| d6 | Fully deuterated at the two methyl groups | ≥ 98.0 |
| d5 | Loss of one deuterium atom | < 2.0 |
| d4 | Loss of two deuterium atoms | < 0.5 |
| d3 | Loss of three deuterium atoms | < 0.1 |
| d2 | Loss of four deuterium atoms | < 0.05 |
| d1 | Loss of five deuterium atoms | < 0.01 |
| d0 | Non-deuterated | < 0.01 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the non-deuterated compound, primarily by substituting a key starting material with its deuterated counterpart. A plausible synthetic route involves the following steps:
Protocol:
-
Aldol Condensation: React formaldehyde with isobutyraldehyde-d7 under basic conditions to form α,α-di(methyl-d3)-β-hydroxypropionaldehyde. Isobutyraldehyde-d7 serves as the deuterium source for the two methyl groups.
-
Cyanation: The resulting aldehyde is then reacted with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.
-
Lactonization: Acid-catalyzed hydrolysis and subsequent intramolecular esterification (lactonization) of the cyanohydrin yields DL-Pantolactone-d6.
-
Chiral Resolution: The racemic mixture of DL-Pantolactone-d6 is resolved to isolate the desired D-(-) enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.2.1. Mass Spectrometry (GC-MS or LC-MS)
Objective: To determine the relative abundance of each isotopologue (d0 to d6).
Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with either a gas chromatograph (GC) or a liquid chromatograph (LC) for sample introduction and separation from any impurities.
-
Analysis:
-
Acquire the mass spectrum of the sample, focusing on the molecular ion region.
-
Identify the peaks corresponding to the different isotopologues (d0 to d6). The mass difference between adjacent peaks will be approximately 1 Da.
-
Calculate the relative intensity of each isotopologue peak.
-
The isotopic purity is expressed as the percentage of the d6 isotopologue relative to the sum of all isotopologue intensities.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment at each site.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction in the intensity of the signals corresponding to the methyl protons will confirm successful deuteration at these positions. The residual proton signals can be integrated to estimate the percentage of non-deuterated species at the labeled sites.
-
²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. The presence of a signal in the region corresponding to the methyl groups will directly confirm the incorporation of deuterium.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further confirmation of the labeling positions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound to ensure its isotopic purity.
Caption: Workflow for the synthesis and isotopic purity analysis of this compound.
This technical guide provides a foundational understanding of the isotopic purity of this compound. For specific applications, it is crucial to consult the Certificate of Analysis provided by the supplier for precise isotopic distribution data and to perform appropriate analytical verification.
References
Commercial Availability and Technical Guide for D-(-)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of D-(-)-Pantolactone-d6. This deuterated analog of D-(-)-Pantolactone is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies.
Commercial Suppliers
This compound (CAS No. 1346617-43-3) is a specialized chemical and is available from a select number of commercial suppliers.[1][2] Researchers can obtain this compound from companies that specialize in isotopically labeled compounds. Below is a summary of known suppliers; however, availability and product specifications should be confirmed directly with the vendors.
| Supplier | Website | Notes |
| Pharmaffiliates | --INVALID-LINK-- | Lists this compound with CAS number 1346617-43-3.[1] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers this compound for research purposes.[3] |
| ChemicalBook | --INVALID-LINK-- | Lists several potential suppliers for this compound.[2] |
| Toronto Research Chemicals | --INVALID-LINK-- | A known supplier of a wide range of isotopically labeled compounds. |
| American Custom Chemicals Corporation | Contact for information | Listed as a supplier on ChemicalBook.[2] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the asymmetric reduction of a suitable precursor, ketopantolactone, using a deuterated reducing agent. This approach allows for the stereospecific introduction of deuterium at the C1 position. The methyl groups can be deuterated in an earlier step starting from deuterated isobutyraldehyde.
Materials:
-
Ketopantolactone
-
Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (LiAlD4)
-
Chiral catalyst (e.g., a Corey-Bakshi-Shibata (CBS) catalyst)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Deuterated water (D2O) for quenching
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with ketopantolactone and a chiral catalyst (e.g., (R)-CBS-oxazaborolidine) under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Anhydrous THF is added to dissolve the starting materials. The solution is cooled to a suitable temperature (e.g., -78 °C or 0 °C) to control the stereoselectivity of the reduction.
-
Addition of Reducing Agent: A solution of the deuterated reducing agent (e.g., NaBD4 or LiAlD4) in an appropriate solvent is added dropwise to the cooled solution of ketopantolactone. The reaction mixture is stirred at this temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of deuterated water (D2O) at low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.
Analytical Methods for Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to be similar to that of the non-deuterated D-(-)-Pantolactone, but with the absence of the signal corresponding to the proton at the C1 position, confirming successful deuteration at this site. The integration of the remaining proton signals should be consistent with the structure.
-
²H NMR (Deuterium NMR): A signal corresponding to the deuterium at the C1 position should be observed, providing direct evidence of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbon atom attached to the deuterium (C1) will exhibit a triplet due to C-D coupling and a noticeable isotopic shift compared to the non-deuterated analog.
2. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): Mass spectrometry is a critical tool to confirm the molecular weight of the deuterated compound. The molecular ion peak ([M]⁺ or [M+H]⁺) for this compound will be shifted by +6 mass units compared to the non-deuterated form (C₆H₄D₆O₃, exact mass: 136.09 g/mol vs. C₆H₁₀O₃, exact mass: 130.06 g/mol ). The fragmentation pattern can also provide structural information.
3. Gas Chromatography (GC):
-
A gas chromatographic method can be employed to determine the chemical purity of this compound.[4] A suitable capillary column (e.g., with a chiral stationary phase) can also be used to assess the enantiomeric purity. The retention time of the deuterated compound may be slightly different from its non-deuterated counterpart.
Visualizations
References
- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Quantitative gas chromatographic determination of pantolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Pantolactone Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantolactone, a chiral γ-lactone, serves as a critical precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. This guide provides a comprehensive overview of the natural occurrence and biosynthesis of its isomers, D-pantolactone and L-pantolactone. While the D-isomer is of significant commercial interest due to its role in Vitamin B5 synthesis, understanding the natural distribution and formation of both isomers is crucial for various research and development applications. This document details the known natural sources, biosynthetic pathways, and relevant enzymatic processes. Furthermore, it presents experimental protocols for the extraction and chiral analysis of pantolactone isomers and summarizes the available quantitative data.
Introduction
Pantolactone, chemically known as α-hydroxy-β,β-dimethyl-γ-butyrolactone, exists as two enantiomers: (R)-(-)-pantolactone (D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone). The biological significance of pantothenic acid, a key component of Coenzyme A, has driven extensive research into the synthesis and resolution of pantolactone, with a primary focus on the D-isomer. This guide aims to consolidate the current knowledge on the natural occurrence and biosynthetic routes of both pantolactone isomers, providing a valuable resource for researchers in natural products chemistry, metabolic engineering, and pharmaceutical development.
Natural Occurrence of Pantolactone Isomers
The natural occurrence of pantolactone isomers is not extensively documented, with most literature focusing on synthetic and biotechnological production. However, evidence suggests their presence in various natural sources.
D-Pantolactone:
-
Microorganisms: D-pantolactone is recognized as a metabolite in the yeast Saccharomyces cerevisiae[1].
-
Plants: It has been reported to be present in Nicotiana tabacum (tobacco)[1].
-
Foodstuffs: D-(-)-pantolactone has been identified in pre-cooked vegetable oil[2].
L-Pantolactone: The natural occurrence of L-pantolactone is less documented than its D-isomer. Further research is required to identify and quantify its presence in various natural matrices.
Quantitative Data: To date, there is a significant lack of published quantitative data on the concentrations of pantolactone isomers in the aforementioned natural sources. The development of sensitive and selective analytical methods is crucial to address this knowledge gap.
Biosynthesis of Pantolactone Isomers
The biosynthesis of pantolactone is intrinsically linked to the metabolic pathway of pantothenic acid. The key precursor is pantoic acid, which can then cyclize to form pantolactone.
Biosynthesis of Pantoic Acid
The de novo synthesis of pantoic acid has been primarily studied in microorganisms like Escherichia coli and Saccharomyces cerevisiae. The pathway begins with α-ketoisovalerate, an intermediate in the biosynthesis of valine.
The key enzymatic steps are:
-
Formation of Ketopantoate: α-Ketoisovalerate is converted to ketopantoate by the enzyme ketopantoate hydroxymethyltransferase (encoded by the panB gene). This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.
-
Reduction to Pantoate: Ketopantoate is then reduced to D-pantoate by the enzyme ketopantoate reductase (encoded by the panE gene), utilizing NADPH as a cofactor.
Lactonization of Pantoic Acid
The conversion of pantoic acid to pantolactone is a cyclization reaction. While this reaction can occur spontaneously under acidic conditions, the existence of a specific enzyme, a "pantoic acid lactonase," has been hypothesized but not definitively identified in any organism to date. It is plausible that in some biological contexts, this lactonization is an enzyme-mediated process to control the availability of pantoic acid for pantothenate synthesis.
The equilibrium between the open-chain pantoic acid and the cyclic pantolactone is pH-dependent. At lower pH, the lactone form is favored.
Experimental Protocols
Extraction of Pantolactone from Natural Sources
The following protocol provides a general guideline for the extraction of pantolactone from microbial or plant matrices. Optimization may be required depending on the specific sample.
Materials:
-
Lyophilized sample material (e.g., yeast cells, plant tissue)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenize the lyophilized sample material.
-
To 1 gram of the homogenized sample, add 10 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant.
-
Repeat the extraction process (steps 2-6) two more times with fresh ethyl acetate.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.
Chiral Separation and Quantification of Pantolactone Isomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common techniques for the enantioselective analysis of pantolactone.
4.2.1. Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Quantification: External calibration curves are prepared using certified reference standards of D- and L-pantolactone.
4.2.2. Chiral GC-MS Method
For volatile samples or after derivatization, chiral GC-MS provides excellent separation and identification.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta-cyclodextrin).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: An optimized temperature gradient is crucial for separation. A starting point could be: 60°C for 2 min, then ramp to 180°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of pantolactone.
-
Quantification: Isotope-labeled internal standards can be used for accurate quantification.
Signaling Pathways and Logical Relationships
Biosynthetic Pathway of D-Pantoic Acid
Caption: Biosynthesis of D-Pantoic Acid from α-Ketoisovalerate.
Experimental Workflow for Pantolactone Isomer Analysis
Caption: Workflow for the extraction and analysis of pantolactone isomers.
Conclusion and Future Perspectives
While the biosynthesis of the pantoic acid precursor to D-pantolactone is well-characterized in several microorganisms, significant knowledge gaps remain concerning the natural occurrence, biosynthesis, and quantitative abundance of both D- and L-pantolactone isomers. The lactonization of pantoic acid, in particular, requires further investigation to determine if it is a regulated enzymatic step in certain organisms. The development and application of validated, sensitive analytical methods for the chiral separation and quantification of pantolactone isomers in diverse natural matrices are essential for advancing our understanding. Such research will not only expand our knowledge of natural product chemistry but also potentially uncover novel biocatalysts and metabolic pathways relevant to the pharmaceutical and biotechnology industries.
References
Methodological & Application
Application Note: Quantification of Pantothenic Acid (Vitamin B5) in Human Serum using D-(-)-Pantolactone-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pantothenic acid (Vitamin B5) in human serum. The method employs D-(-)-Pantolactone-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for clinical research, nutritional status assessment, and pharmacokinetic studies involving pantothenic acid.
Introduction
Pantothenic acid, a water-soluble B vitamin, is the precursor to Coenzyme A, a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1] Accurate quantification of pantothenic acid in biological matrices is crucial for nutritional assessment and in various research contexts. Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus compensating for potential variations.[2] D-(-)-Pantolactone is a precursor in the chemical synthesis of pantothenic acid.[1] Its deuterated form, this compound, serves as an excellent internal standard for the analysis of pantothenic acid.
Experimental
Materials and Reagents
-
Pantothenic Acid (Vitamin B5) standard
-
This compound (Internal Standard)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Formic Acid
-
Human Serum (drug-free)
-
Ultrapure water
Standard and Internal Standard Stock Solutions
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pantothenic acid stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation Protocol
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As detailed in the table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 98 | 2 |
| 5.0 | 98 | 2 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pantothenic Acid | 220.1 | 90.1 | 15 |
| This compound | 137.1 | 73.1 | 12 |
Results and Discussion
Method Validation
The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.
Table 5: Representative Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Accuracy | 92% - 108% |
| Precision (Intra-day) | < 5% RSD |
| Precision (Inter-day) | < 7% RSD |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 90% |
Visualizations
Caption: Workflow for the preparation of human serum samples.
Caption: Relationship between the analyte, internal standard, and its precursor.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of pantothenic acid in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications where the determination of Vitamin B5 levels is required. The simple sample preparation and rapid analysis time also contribute to a high-throughput workflow.
References
Application of D-(-)-Pantolactone-d6 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-(-)-Pantolactone-d6 in pharmacokinetic (PK) studies. The primary application of this stable isotope-labeled compound is as an internal standard (IS) for the accurate quantification of the endogenous compound D-(-)-Pantolactone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to D-(-)-Pantolactone and its Pharmacokinetic Relevance
D-(-)-Pantolactone is a chiral lactone that serves as a key intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and is also a degradation product of this essential vitamin. Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Given its central role in metabolism, the study of pantothenic acid and its metabolites, such as D-(-)-Pantolactone, is crucial for understanding various physiological and pathological states.
In pharmacokinetic studies, accurate measurement of D-(-)-Pantolactone can provide insights into the metabolic fate of administered pantothenic acid or related drugs. Due to its identical chemical properties to the endogenous analyte, this compound is the ideal internal standard for LC-MS/MS-based quantification, as it co-elutes chromatographically and experiences similar matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Application: Bioanalytical Quantification of D-(-)-Pantolactone
The core application of this compound is to serve as an internal standard in a validated bioanalytical method for the determination of D-(-)-Pantolactone concentrations in biological samples such as plasma, serum, and urine. This allows for the characterization of the pharmacokinetic profile of D-(-)-Pantolactone, which may be relevant in studies investigating:
-
The absorption, distribution, metabolism, and excretion (ADME) of pantothenic acid supplements.
-
Inborn errors of metabolism affecting the pantothenic acid pathway.
-
The metabolic effects of drugs that interact with CoA-dependent enzymes.
-
Nutritional status and vitamin B5 deficiency.
Experimental Protocols
The following sections detail a representative protocol for the quantification of D-(-)-Pantolactone in human plasma using this compound as an internal standard. Note: This is a template protocol and must be fully validated in the end-user's laboratory.
Materials and Reagents
-
D-(-)-Pantolactone (analyte)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
96-well protein precipitation plates
-
96-well collection plates
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of D-(-)-Pantolactone and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of D-(-)-Pantolactone by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of D-(-)-Pantolactone to achieve final concentrations typically ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner from a separate weighing of the analyte.
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into the wells of a 96-well protein precipitation plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly on a vortex mixer for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Mix and centrifuge the plate before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative)
Liquid Chromatography (LC):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined by infusion of D-(-)-Pantolactone |
| MRM Transition (IS) | To be determined by infusion of this compound |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Note: Specific MRM transitions, declustering potential, collision energy, and other MS parameters must be optimized for the specific instrument used.
Data Presentation: Exemplary Validation Data
The following tables represent typical data obtained during the validation of a bioanalytical method for D-(-)-Pantolactone using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| D-(-)-Pantolactone | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | ≤ 15 | ± 15 | ≤ 20 | ± 20 |
| Low | 3 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| Medium | 100 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| High | 800 | ≤ 5 | ± 5 | ≤ 8 | ± 8 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low | 85.2 | 86.1 | 0.95 | 0.94 | 1.01 |
| High | 87.5 | 88.0 | 0.98 | 0.97 | 1.01 |
Visualizations
The following diagrams illustrate the metabolic context and the experimental workflow.
Caption: Metabolic pathway of Pantothenic Acid to Coenzyme A.
Caption: Bioanalytical workflow for D-(-)-Pantolactone quantification.
Application Notes and Protocols for Metabolic Flux Analysis using D-(-)-Pantolactone-d6 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, researchers can track the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. D-(-)-Pantolactone is a precursor to pantothenic acid (Vitamin B5), an essential nutrient for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2] The use of deuterated D-(-)-Pantolactone (D-(-)-Pantolactone-d6) as a tracer enables the precise tracking of its metabolic fate and its incorporation into the CoA biosynthetic pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, with a particular focus on applications in drug development and the study of metabolic diseases.
Applications in Research and Drug Development
The study of CoA biosynthesis is crucial in various research and therapeutic areas:
-
Oncology: Cancer cells often exhibit altered metabolic pathways to support rapid proliferation. Targeting CoA biosynthesis is a potential therapeutic strategy, and this compound can be used to study the effects of novel inhibitors on this pathway.
-
Infectious Diseases: Many pathogens rely on their own CoA biosynthesis pathway for survival. Tracing this pathway with this compound can aid in the identification and validation of new antimicrobial targets.
-
Neurodegenerative Diseases: Impairments in CoA biosynthesis have been linked to certain neurodegenerative disorders. MFA with this compound can provide insights into the underlying metabolic dysregulation.
-
Metabolic Disorders: Conditions such as obesity and diabetes are characterized by profound changes in metabolism. Understanding the flux through the CoA pathway can reveal key metabolic nodes for therapeutic intervention.
Principle of the Method
D-(-)-Pantolactone is readily taken up by cells and hydrolyzed to pantoic acid, which is then converted to pantothenic acid. The six deuterium atoms on this compound serve as a stable isotopic label. As the labeled pantothenate is incorporated into the CoA biosynthesis pathway, the deuterium atoms are retained in the downstream intermediates and the final CoA molecule. By measuring the isotopic enrichment of these metabolites using mass spectrometry, the rate of synthesis and the relative contributions of different pathways to the CoA pool can be determined.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound is depicted below.
Figure 1: General experimental workflow for MFA using this compound.
Signaling Pathway: Coenzyme A Biosynthesis
The diagram below illustrates the key steps in the biosynthesis of Coenzyme A from Pantothenic Acid. This compound enters this pathway after being converted to labeled Pantothenic Acid.
Figure 2: Coenzyme A biosynthesis pathway from D-(-)-Pantolactone.
Experimental Protocols
Note: The following protocols are adapted from general stable isotope tracing methodologies and should be optimized for your specific cell line or animal model.
Protocol 1: In Vitro Isotopic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency in standard growth medium.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Labeling Medium Preparation: Prepare fresh growth medium and supplement it with this compound to a final concentration typically in the range of 10-100 µM. The unlabeled pantolactone or pantothenate in the base medium should be considered.
-
Isotopic Labeling: Remove the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the labeling medium.
-
Time Course: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into CoA and its precursors. The time required to reach isotopic steady state will depend on the cell type and proliferation rate.[3]
-
Metabolic Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS and then add a quenching solution (e.g., 80% methanol pre-chilled to -80°C).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant containing the polar metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of CoA and Precursors
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation: Employ a suitable column for the separation of polar metabolites, such as a HILIC or reversed-phase C18 column with an ion-pairing agent.
-
Mass Spectrometry: Develop a multiple reaction monitoring (MRM) method for a triple quadrupole mass spectrometer or a targeted MS/MS method for a high-resolution instrument to detect and quantify the unlabeled (M+0) and labeled (M+6) isotopologues of pantothenic acid, and the downstream intermediates and CoA. A method for the analysis of CoA and its precursors has been previously described.[4]
-
Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of stable isotopes. Calculate the fractional enrichment of the labeled species.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of CoA Biosynthesis Intermediates
| Metabolite | Time Point 1 | Time Point 2 | Time Point 3 |
| Pantothenic Acid-d6 | % Enrichment | % Enrichment | % Enrichment |
| 4'-Phosphopantothenate-d6 | % Enrichment | % Enrichment | % Enrichment |
| Dephospho-CoA-d6 | % Enrichment | % Enrichment | % Enrichment |
| Coenzyme A-d6 | % Enrichment | % Enrichment | % Enrichment |
Table 2: Representative Metabolic Fluxes in the CoA Biosynthesis Pathway
Note: The following data are representative values derived from studies of central carbon metabolism and are intended for illustrative purposes. Actual flux values will be system-dependent and must be determined experimentally.
| Reaction (Enzyme) | Control Flux (nmol/10^6 cells/hr) | Treated Flux (nmol/10^6 cells/hr) | Fold Change |
| Pantothenate -> 4'-Phosphopantothenate (PANK) | 1.5 ± 0.2 | 0.8 ± 0.1 | -0.47 |
| 4'-Phosphopantetheine -> Dephospho-CoA (PPAT) | 1.2 ± 0.1 | 0.6 ± 0.1 | -0.50 |
| Dephospho-CoA -> Coenzyme A (DPCK) | 1.1 ± 0.1 | 0.5 ± 0.05 | -0.55 |
Conclusion
Metabolic flux analysis using this compound is a valuable tool for investigating the dynamics of Coenzyme A biosynthesis. The detailed protocols and application notes provided here serve as a guide for researchers in academia and industry to design and execute robust MFA experiments. The ability to quantitatively measure the flux through this essential pathway will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease and facilitate the development of novel therapeutic strategies.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing D-(-)-Pantolactone-d6 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-(-)-Pantolactone-d6 is the deuterated form of D-(-)-Pantolactone, a degradation product of the water-soluble essential vitamin, pantothenic acid (Vitamin B5)[1][2]. It serves as a labeled intermediate in the synthesis of pantothenic acid and its derivatives[3]. Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in various research applications, including its use as an internal standard in analytical methods. This document provides a detailed protocol for the preparation of this compound stock solutions.
Physicochemical Data and Solubility
A summary of the key physicochemical properties and solubility information for D-(-)-Pantolactone and its deuterated analog is presented in Table 1. This data is essential for accurate stock solution preparation and storage.
Table 1: Physicochemical Properties and Solubility of D-(-)-Pantolactone and this compound
| Property | D-(-)-Pantolactone | This compound | References |
| Molecular Formula | C₆H₁₀O₃ | C₆H₄D₆O₃ | [3][4] |
| Molecular Weight | 130.14 g/mol | 136.18 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or crystals | Not explicitly stated, assumed to be similar to the non-deuterated form | [5][6] |
| Melting Point | 88-93 °C | Not available | [7] |
| Solubility (in vitro) | DMSO: 26 mg/mL (199.78 mM)[1][2], 100 mg/mL (768.40 mM) with ultrasonic treatment[6]. Water: Soluble[5][8]. | Not explicitly stated, assumed to be similar to the non-deuterated form. | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years.[6] Store at 10°C - 25°C, keep dry, protect from light.[4] | 2-8°C Refrigerator. | [3][9] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month.[6] | Not explicitly stated, assumed to be similar to the non-deuterated form. |
Note: The solubility of D-(-)-Pantolactone can be affected by the hygroscopic nature of DMSO; it is recommended to use newly opened DMSO[2][6]. D-(-)-Pantolactone is also described as hygroscopic, moisture-sensitive, and light-sensitive[10].
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate PPE, including safety glasses and gloves, to avoid eye and skin contact[5][10].
-
In case of eye contact, rinse cautiously with water for several minutes[5][10].
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information[10].
3.3. Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
3.4. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the solvent (DMSO) to reach room temperature before opening to prevent condensation, as the compound is hygroscopic[10].
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired concentration and volume of the stock solution. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 136.18 g/mol * 1000 mg/g = 1.3618 mg for 1 mL.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution[6].
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in a tightly sealed container, protected from light, at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[6].
-
Quality Control
It is advisable to verify the concentration of the prepared stock solution using a suitable analytical method, such as LC-MS/MS, especially for applications requiring high accuracy. The purity of the this compound should be confirmed from the certificate of analysis provided by the supplier.
Conclusion
This application note provides a detailed protocol for the preparation of this compound stock solutions, intended to support researchers in achieving accurate and reproducible experimental outcomes. Adherence to proper handling, storage, and safety procedures is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. D-(-)-Pantolactone | 599-04-2 | Q-200921 | Biosynth [biosynth.com]
- 5. Thermo Scientific Acros D(-)-Pantolactone, 99% 25g; Glass bottle [fishersci.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-(-)-Pantolactone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. guidechem.com [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
Application of D-(-)-Pantolactone-d6 in Coenzyme A Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
D-(-)-Pantolactone-d6 is a deuterated analog of D-(-)-pantolactone, a key precursor in the biosynthesis of pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient for the synthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the Krebs cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1][2][3] The stable isotope-labeled this compound serves as a powerful tool for researchers studying CoA metabolism, allowing for the tracing of its incorporation into CoA and its various thioester derivatives.
The primary application of this compound is in metabolic flux analysis and as an internal standard for quantitative mass spectrometry. By introducing this labeled precursor into cell culture or in vivo models, researchers can track the rate of CoA biosynthesis and turnover. This methodology, analogous to Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), enables the precise quantification of CoA pools and the elucidation of metabolic dynamics in response to genetic mutations, drug treatments, or environmental changes.[4][5][6] The deuterium label (d6) results in a predictable mass shift in CoA and its intermediates, facilitating their detection and differentiation from their unlabeled counterparts by mass spectrometry.
Coenzyme A Biosynthesis Pathway from this compound
The following diagram illustrates the biosynthetic pathway from this compound to Coenzyme A. The d6 label is incorporated into the pantoate moiety of pantothenic acid and is retained throughout the subsequent enzymatic steps, resulting in the formation of d6-labeled Coenzyme A.
Experimental Workflow for Stable Isotope Tracing
The general workflow for utilizing this compound in cell culture-based metabolic studies is depicted below. This process involves labeling the cells, extracting the metabolites, and analyzing the incorporation of the deuterium label by mass spectrometry.
Quantitative Data Presentation
The incorporation of the d6 label from this compound into the Coenzyme A biosynthetic pathway will result in a mass increase of 6 Daltons for the labeled metabolites compared to their unlabeled counterparts. The expected molecular weights and mass shifts are summarized in the table below.
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
| D-Pantoate | 148.07 | 154.11 | +6 |
| Pantothenate | 219.11 | 225.15 | +6 |
| 4'-Phosphopantothenate | 299.08 | 305.12 | +6 |
| 4'-Phosphopantetheine | 340.09 | 346.13 | +6 |
| Dephospho-Coenzyme A | 689.12 | 695.16 | +6 |
| Coenzyme A | 767.10 | 773.14 | +6 |
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for stable isotope tracing of Coenzyme A metabolism using other labeled precursors, such as [13C3, 15N1]-pantothenate. These should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Labeling with this compound
This protocol is based on the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.
Materials:
-
Mammalian cells of interest (e.g., HepG2, HEK293)
-
Pantothenate-free cell culture medium (e.g., custom RPMI or DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous pantothenate
-
This compound
-
Standard cell culture reagents and equipment
Procedure:
-
Adaptation to Pantothenate-Free Medium:
-
Culture cells in standard medium until they reach the desired confluence.
-
Gradually adapt the cells to the pantothenate-free medium supplemented with charcoal-stripped FBS. This may require passaging the cells 2-3 times in a medium containing a progressively lower percentage of standard medium.
-
-
Labeling:
-
Prepare the labeling medium by supplementing the pantothenate-free medium with this compound. A final concentration in the range of 1-10 µM is a good starting point.
-
Seed the adapted cells in the labeling medium.
-
Incubate the cells for a sufficient duration to achieve high levels of label incorporation into the CoA pool. This is typically determined empirically but can range from 24 hours to several cell passages.
-
-
Monitoring Label Incorporation (Optional):
-
At various time points, a small fraction of cells can be harvested.
-
Extract metabolites and analyze by LC-MS/MS to determine the ratio of labeled to unlabeled Coenzyme A. The goal is to achieve >95% labeling for use as an internal standard or to reach a steady-state for flux analysis.
-
Protocol 2: Metabolite Extraction from Labeled Cells
This protocol is designed for the extraction of polar metabolites, including CoA and its intermediates.
Materials:
-
Labeled cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% (v/v), pre-chilled to -80°C
-
Microcentrifuge, refrigerated
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvesting and Quenching:
-
Aspirate the labeling medium from the culture dish.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled precursor.
-
Immediately add the pre-chilled 80% methanol to the cells to quench metabolic activity and precipitate proteins. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the cell extract at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
-
Drying and Storage:
-
Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
The dried metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of d6-Labeled Coenzyme A
This protocol provides a general framework for the analysis of d6-labeled CoA species by liquid chromatography-tandem mass spectrometry.
Materials:
-
Dried metabolite extract from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column suitable for polar metabolites
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a low organic solvent mixture, such as 5% acetonitrile in water.
-
Vortex and centrifuge to pellet any insoluble material.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start at a low percentage of B, increasing to a high percentage to elute the more hydrophobic compounds.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the unlabeled and d6-labeled CoA and its precursors. The precursor ions will be the [M+H]+ of each analyte, and the product ions can be specific fragments. For CoA, a common fragmentation is the loss of the phosphopantetheine moiety.
-
The expected precursor m/z values will be based on the masses in the table above (plus the mass of a proton). The key is to monitor the mass transitions for both the unlabeled (M) and the labeled (M+6) species.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and labeled forms of each metabolite.
-
Calculate the percentage of label incorporation or use the ratio of labeled to unlabeled to determine metabolic flux. If using the labeled compounds as internal standards, the peak area of the endogenous analyte can be normalized to the peak area of the spiked-in labeled standard.
-
References
- 1. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Pantothenate and CoA biosynthesis - Reference pathway [kegg.jp]
- 3. This compound [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Vitamin B5 in Food Matrices using D-(−)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B5, or pantothenic acid, is a water-soluble vitamin essential for synthesizing coenzyme A (CoA) and metabolizing proteins, carbohydrates, and fats.[1] Accurate quantification of vitamin B5 in various food matrices is crucial for nutritional labeling, quality control, and research in nutrition and drug development. This application note details a robust and sensitive method for the quantification of vitamin B5 in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, D-(−)-Pantolactone-d6. The use of a stable isotope-labeled internal standard is the most appropriate technique for ensuring accuracy and precision in LC-MS/MS quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2]
Principle
This method involves the extraction of vitamin B5 from a homogenized food sample, followed by protein precipitation. The extract is then analyzed by LC-MS/MS. Quantification is achieved by using D-(−)-Pantolactone-d6 as an internal standard. Pantothenic acid is quantified using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4]
Experimental Workflow
References
- 1. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
Application Notes and Protocols for Stable Isotope Labeling Studies with D-(-)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. D-(-)-Pantolactone-d6 is a deuterated analog of D-(-)-Pantolactone, a precursor to pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient and a key component in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. By introducing this compound into a biological system, researchers can track the incorporation of the deuterium labels into pantothenic acid and subsequently into the CoA molecule and its various thioesters. This allows for the detailed study of CoA biosynthesis, turnover, and utilization under various physiological and pathological conditions.
These application notes provide an overview of the uses of this compound in metabolic research and detailed protocols for its application in cell culture, sample preparation, and analysis by mass spectrometry.
Applications
Stable isotope labeling with this compound can be employed in a variety of research areas:
-
Metabolic Flux Analysis: Quantifying the rate of CoA biosynthesis and the contribution of de novo synthesis versus salvage pathways.
-
Drug Discovery and Development: Investigating the effects of drug candidates on CoA metabolism. For example, some antimicrobial and anticancer agents target CoA biosynthesis.
-
Disease Research: Studying alterations in CoA metabolism in diseases such as neurodegeneration, cancer, and metabolic disorders.
-
Nutritional Science: Assessing the uptake and metabolism of pantothenic acid precursors.
Signaling and Metabolic Pathways
This compound enters the Coenzyme A biosynthesis pathway following its conversion to d6-pantoic acid and subsequent condensation with β-alanine to form d6-pantothenic acid. The labeled pantothenic acid is then phosphorylated and proceeds through the established CoA synthesis pathway.
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Mammalian Cell Culture
This protocol describes the labeling of mammalian cells with this compound to trace its incorporation into the Coenzyme A pool.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Cell Culture: Culture mammalian cells to ~80% confluency in standard complete medium. For adherent cells, use appropriate culture vessels (e.g., 10 cm dishes). For suspension cells, use shaker flasks.
-
Preparation of Labeling Medium: Prepare complete culture medium supplemented with dialyzed FBS. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled pantothenic acid. Add this compound to the medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Labeling: Aspirate the standard medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for a desired period. For time-course experiments, harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of incorporation.
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Lysis and Metabolite Extraction: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant. Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction. For metabolite extraction, a cold solvent extraction method is recommended (see Protocol 2).
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol describes the extraction of polar metabolites, including pantothenic acid and Coenzyme A, from cell pellets.
Materials:
-
Frozen cell pellet
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Microcentrifuge
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Prepare Extraction Solvent: Pre-chill 80% methanol to -80°C.
-
Metabolite Extraction: Add 500 µL of cold 80% methanol to the frozen cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a centrifugal vacuum evaporator.
-
Storage: Store the dried metabolite extract at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of d6-Labeled Pantothenate and Coenzyme A
This protocol provides a general framework for the analysis of d6-labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Materials:
-
Dried metabolite extract
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column suitable for polar metabolites
-
Tandem mass spectrometer with electrospray ionization (ESI)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in 50-100 µL of a suitable solvent (e.g., 50% methanol in water). Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution program to separate the metabolites. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-20 min: 98% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the unlabeled and d6-labeled forms of pantothenic acid and Coenzyme A.
-
The precursor and product ion pairs (Q1/Q3 transitions) need to be determined empirically. For d6-labeled compounds, the precursor ion will have a mass shift of +6 Da compared to the unlabeled analog.
-
Example MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantothenic Acid | 220.1 | 90.1 |
| d6-Pantothenic Acid | 226.1 | 96.1 |
| Coenzyme A | 768.1 | 261.1 |
| d6-Coenzyme A | 774.1 | 261.1 |
Data Presentation
The following tables present illustrative quantitative data from a time-course experiment where a mammalian cell line was incubated with 50 µM this compound. The data represents the percentage of the labeled form of each metabolite relative to the total pool of that metabolite.
Table 1: Incorporation of d6-label into Pantothenic Acid
| Time (hours) | % d6-Pantothenic Acid |
| 0 | 0.0 |
| 2 | 15.2 |
| 4 | 35.8 |
| 8 | 68.5 |
| 12 | 85.3 |
| 24 | 95.1 |
Table 2: Incorporation of d6-label into Coenzyme A
| Time (hours) | % d6-Coenzyme A |
| 0 | 0.0 |
| 2 | 5.1 |
| 4 | 18.9 |
| 8 | 45.6 |
| 12 | 65.2 |
| 24 | 88.7 |
Note: The data presented in these tables is for illustrative purposes and the actual incorporation rates will vary depending on the cell type, experimental conditions, and the specific metabolic state of the cells.
Conclusion
This compound is a valuable tool for researchers studying Coenzyme A metabolism. The protocols and application notes provided here offer a framework for designing and conducting stable isotope labeling experiments to gain insights into the dynamics of this central metabolic pathway. Careful optimization of labeling conditions and analytical methods will ensure high-quality data for advancing our understanding of cellular metabolism in health and disease.
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of D-Pantolactone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5), a precursor to Coenzyme A, which plays a vital role in numerous metabolic pathways.[1][2] Accurate quantification of D-pantolactone in biological matrices is essential for pharmacokinetic studies and in the development of pharmaceuticals related to Vitamin B5 metabolism. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of D-pantolactone in human plasma.
The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes the extraction of D-pantolactone from human plasma using protein precipitation.
-
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade)
-
D-Pantolactone analytical standard
-
D-Pantolactone-d6 (or other suitable stable isotope-labeled internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Syringe filters (0.2 µm)
-
LC vials
-
-
Procedure:
-
Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.[3]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., D-Pantolactone-d6 at 100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean LC vial.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of small polar molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: The following are proposed transitions and would require empirical optimization:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| D-Pantolactone | 131.1 | 71.1 | 20 | 15 |
| D-Pantolactone-d6 (IS) | 137.1 | 77.1 | 20 | 15 |
Data Presentation
The following tables summarize the target validation parameters for the quantitative analysis of D-pantolactone.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| D-Pantolactone | 1 - 1000 | ≥ 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Accuracy (% Bias) (n=18, 3 days) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| LQC | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| MQC | 100 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| HQC | 800 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Experimental workflow for D-pantolactone analysis.
Biosynthetic pathway from D-pantolactone.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with D-(-)-Pantolactone-d6 in Bioanalysis
Introduction
Welcome to the technical support center for the use of D-(-)-Pantolactone-d6 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and ensuring accurate and robust quantification of analytes. While this compound is a suitable stable isotope-labeled (SIL) internal standard for the analysis of pantothenic acid (Vitamin B5) and its derivatives, its successful implementation requires careful consideration of potential challenges.
This center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?
A1: SIL internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. They are structurally almost identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, 13C, 15N). This structural similarity ensures that the SIL internal standard co-elutes with the analyte and experiences similar effects from the sample matrix during extraction, chromatography, and ionization. By adding a known amount of the SIL internal standard to all samples, standards, and quality controls, any variability in the analytical process, including ion suppression or enhancement caused by the matrix, can be effectively compensated for, leading to more accurate and precise quantification.
Q2: What is the "deuterium isotope effect" and can it affect my analysis when using this compound?
A2: The deuterium isotope effect can sometimes be observed when using deuterium-labeled internal standards. The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, which may result in a small chromatographic shift between the analyte and the internal standard. If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, potentially compromising the accuracy of the results. It is crucial during method development to verify the co-elution of your analyte and this compound under your specific chromatographic conditions.
Q3: How can I assess the extent of matrix effects in my assay?
A3: There are several established methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects.
-
Post-Extraction Spike: This is a quantitative approach where a known amount of the analyte and internal standard is added to a blank matrix extract. The response is then compared to the response of the same concentration in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.
-
Multiple Matrix Lots: To assess the variability of matrix effects, it is recommended to evaluate matrix effects in at least six different lots of the biological matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in internal standard (IS) response across samples | Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction).Differential matrix effects in individual samples. | Review and optimize the sample preparation procedure for consistency.Investigate the specific matrix components causing the variability. Consider additional cleanup steps like solid-phase extraction (SPE).Ensure the IS is added early in the sample preparation process to account for variability in extraction recovery. |
| Poor peak shape or splitting for this compound | Suboptimal chromatographic conditions (e.g., mobile phase pH, gradient).Column degradation or contamination. | Optimize the mobile phase composition and gradient to ensure good peak shape.Use a new or thoroughly cleaned chromatographic column. |
| Analyte and this compound do not co-elute | Deuterium isotope effect.Inappropriate chromatographic conditions. | Adjust the chromatographic method (e.g., gradient, temperature, column chemistry) to achieve co-elution.If co-elution cannot be achieved, ensure that the retention time difference is minimal and that there are no significant matrix effects in the elution window of either compound. |
| Inaccurate quantification despite using an internal standard | Purity issues with the this compound standard.Presence of the unlabeled analyte as an impurity in the IS.Significant and different matrix effects on the analyte and IS due to lack of co-elution. | Verify the chemical and isotopic purity of the this compound standard.If co-elution is not perfect, re-evaluate the matrix effects for both the analyte and IS at their respective retention times. |
Experimental Protocols
Below is a general experimental workflow for the analysis of pantothenic acid in a biological matrix using this compound as an internal standard. This should be optimized for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical choice.
-
Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ions for pantothenic acid and this compound will need to be determined by direct infusion.
Data Presentation
The following table illustrates a hypothetical example of how to present data to demonstrate the effectiveness of this compound in compensating for matrix effects.
| Sample Lot | Analyte Response (without IS) | Matrix Effect (%) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution | 100,000 | N/A | 1.00 | 100.0 | 100.0 |
| Plasma Lot 1 | 75,000 | -25 | 1.02 | 102.0 | 102.0 |
| Plasma Lot 2 | 115,000 | +15 | 0.98 | 98.0 | 98.0 |
| Plasma Lot 3 | 60,000 | -40 | 1.01 | 101.0 | 101.0 |
| Plasma Lot 4 | 130,000 | +30 | 0.99 | 99.0 | 99.0 |
This table demonstrates that while the absolute analyte response varies significantly due to matrix effects in different plasma lots, the analyte/IS ratio remains consistent, leading to accurate quantification.
Visualizations
Technical Support Center: Addressing Chromatographic Shift of Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address chromatographic shifts observed when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
A1: The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1][2] Typically, in reversed-phase chromatography, the deuterated standard elutes slightly earlier than the non-deuterated analyte.[1]
Q2: What causes the chromatographic shift of deuterated standards?
A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and altered van der Waals interactions.[3] These differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[3][4]
Q3: Does the number and position of deuterium atoms matter?
A3: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[4] The position of deuteration can also have an effect; for instance, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than substitution on an sp3-hybridized carbon.[5]
Q4: Can the chromatographic shift affect the accuracy of my results?
A4: Yes, a significant chromatographic shift can lead to inaccurate quantification. If the deuterated internal standard does not co-elute completely with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency and ultimately compromising the accuracy and precision of the analytical method.[6]
Q5: Are there alternatives to deuterated standards to avoid this issue?
A5: Yes, using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can minimize or eliminate the chromatographic shift.[6][7] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in better co-elution with the analyte.[1]
Troubleshooting Guide
A systematic approach is crucial when troubleshooting chromatographic shifts of deuterated standards. The following guide provides a step-by-step process to identify and resolve the issue.
Step 1: Confirm the Chromatographic Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.
-
Tip: Ensure that the peak integration is accurate for both peaks, as improper integration can be misleading.
Step 2: Evaluate the Impact on Quantification
-
Action: Assess the peak shape and the degree of overlap between the analyte and the internal standard peaks.
-
Purpose: To determine if the observed shift is significant enough to affect the accuracy and precision of the results due to differential matrix effects.
-
Tip: If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.
Step 3: Method Optimization
If the chromatographic shift is impacting your results, consider the following method modifications:
-
Mobile Phase Composition:
-
Action: Adjust the organic solvent-to-aqueous ratio. A change in the mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.
-
Action: Modify the mobile phase pH. For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the degree of separation between the deuterated and non-deuterated forms.
-
-
Gradient Slope:
-
Action: For gradient elution methods, try adjusting the gradient slope. A shallower gradient can sometimes improve the co-elution of closely related compounds.[8]
-
-
Column Temperature:
-
Action: Modify the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence the retention times and potentially reduce the separation between the isotopologues.
-
Step 4: Consider an Alternative Internal Standard
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.
-
Purpose: These isotopes do not typically cause a noticeable chromatographic shift, ensuring better co-elution and more accurate quantification.[1][6]
Experimental Protocols
Protocol 1: Evaluation of Mobile Phase Composition
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.
-
Data Analysis: Compare the retention time differences (ΔRT) between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT and complete co-elution.
Protocol 2: Investigation of Temperature Effects
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.
Quantitative Data Summary
The following table summarizes a hypothetical example of retention time shifts observed for a deuterated standard under different chromatographic conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | 50% Acetonitrile | 55% Acetonitrile | 50% Acetonitrile |
| Temperature | 30°C | 30°C | 40°C |
| Analyte RT (min) | 5.25 | 4.80 | 5.05 |
| Deuterated IS RT (min) | 5.18 | 4.75 | 5.02 |
| ΔRT (min) | 0.07 | 0.05 | 0.03 |
| Co-elution | Partial | Partial | Complete |
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting the chromatographic shift of deuterated standards.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
D-(-)-Pantolactone-d6 stability in different solvents and temperatures
This technical support center provides guidance on the stability of D-(-)-Pantolactone-d6 in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. As a lactone, the ester ring is susceptible to cleavage by water, which results in the formation of D-(-)-Pantoic acid-d6. This reaction can be catalyzed by both acidic and basic conditions and is also influenced by temperature.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is typically between 2-8°C.[2] Due to its hygroscopic nature, it is crucial to protect it from moisture.[3][4] For long-term storage, an inert atmosphere may be beneficial.[3]
Q3: Is this compound stable in aqueous solutions?
A3: this compound will undergo hydrolysis to D-(-)-Pantoic acid-d6 in aqueous solutions. The rate of this hydrolysis is dependent on the pH and temperature of the solution. At neutral pH, a related compound, ketopantolactone, is known to be prone to spontaneous hydrolysis.[5] For experimental purposes, it is advisable to prepare aqueous solutions fresh and consider the potential for degradation over the course of the experiment.
Q4: How does temperature affect the stability of this compound?
A4: Increased temperatures will accelerate the rate of hydrolysis of this compound in the presence of moisture or in solution. Therefore, for short-term storage of solutions, refrigeration is recommended. For long-term storage, it is best to store the compound as a solid at the recommended 2-8°C.[2]
Q5: In which common laboratory solvents is this compound soluble?
A5: this compound is soluble in water and a variety of common organic solvents, including ethanol, methanol, chloroform, and dichloromethane.[6] It is also soluble in Dimethyl Sulfoxide (DMSO).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of D-(-)-Pantoic acid-d6 in sample. | Hydrolysis of this compound. | Prepare solutions fresh before use. If using aqueous buffers, consider working at a slightly acidic pH if compatible with your experiment. Store stock solutions in anhydrous aprotic solvents at low temperatures. |
| Inconsistent results between experimental replicates. | Variable rates of degradation. | Ensure consistent timing between solution preparation and analysis for all samples. Maintain a constant temperature for all samples throughout the experimental process. |
| Precipitation observed in stock solution. | Use of moisture-absorbing solvent or exceeding solubility. | Use fresh, anhydrous solvent for preparing stock solutions. Ensure the concentration does not exceed the solubility limit in the chosen solvent. |
| Difficulty in achieving baseline separation in HPLC analysis. | Inappropriate mobile phase or column. | Refer to the detailed HPLC protocol below. Adjust the mobile phase composition (e.g., percentage of organic modifier, pH of the aqueous component) to optimize separation. |
Stability Data Summary
The following tables provide illustrative data on the stability of this compound in various solvents and at different temperatures. This data is intended to be representative and may not reflect the exact results of all experimental conditions.
Table 1: Stability in Aqueous Buffers at Different Temperatures (Illustrative Data)
| Buffer (pH) | Temperature (°C) | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) |
| 5.0 | 4 | >99% | 98% |
| 5.0 | 25 | 95% | 88% |
| 7.4 | 4 | 97% | 92% |
| 7.4 | 25 | 85% | 65% |
| 9.0 | 4 | 90% | 75% |
| 9.0 | 25 | 60% | 30% |
Table 2: Stability in Common Organic Solvents at 25°C (Illustrative Data)
| Solvent | % this compound Remaining (7 days) | % this compound Remaining (30 days) |
| Acetonitrile (anhydrous) | >99% | >99% |
| Methanol | 98% | 94% |
| DMSO (anhydrous) | >99% | >99% |
| Dichloromethane (anhydrous) | >99% | >99% |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradant, D-(-)-Pantoic acid-d6.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. rjptonline.org [rjptonline.org]
- 5. D-(−)-Pantolactone产品说明书 [selleck.cn]
- 6. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
Technical Support Center: D-(-)-Pantolactone-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for D-(-)-Pantolactone-d6. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound (molecular formula: C₆H₄D₆O₃), the expected precursor ion ([M+H]⁺) in positive ionization mode would have an m/z of approximately 137.1. The exact mass of unlabeled D-(-)-Pantolactone is 130.14 g/mol .[1] With the addition of 6 deuterium atoms, the mass increases by approximately 6 Da. The protonated molecule ([M+H]⁺) would therefore be around 137.1 m/z.
Common fragmentation of lactones involves the loss of CO (28 Da) and H₂O (18 Da).[2] For the deuterated compound, the loss of deuterated water (D₂O, 20 Da) might be observed. Therefore, potential product ions to monitor in Multiple Reaction Monitoring (MRM) would be generated by the neutral loss of small molecules from the precursor ion.
Q2: What are typical starting points for collision energy (CE) and cone voltage (CV) optimization?
A2: Optimal CE and CV are instrument-dependent. However, a general approach is to perform a ramping experiment. For a precursor ion around m/z 137, a starting point for CE could be a ramp from 5 to 40 eV. The cone voltage (or fragmentor voltage) can be ramped from 50 to 200 V. The optimal values will be those that provide the highest and most stable signal for the desired product ion.
Q3: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the unlabeled form?
A3: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, an effect known as the "isotope effect". This can lead to partial or complete separation of the analyte and the internal standard. It is crucial to ensure co-elution to accurately compensate for matrix effects. If separation is observed, adjusting the chromatographic gradient or using a column with slightly lower resolution might be necessary to ensure the analyte and internal standard elute together.
Q4: What are some common sources of contamination that can interfere with the analysis?
A4: Common sources of contamination in LC-MS analysis include residues from previous samples, impurities in the mobile phase, and bleed from the LC column. High background noise or unexpected peaks can be indicative of contamination. To mitigate this, it is important to use high-purity solvents, regularly clean the ion source, and run blank injections between samples.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Action |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct parent and fragment ions. |
| Suboptimal Ion Source Parameters | Optimize the ion source settings, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact ionization efficiency.[4] |
| Poor Ionization | D-(-)-Pantolactone may ionize more efficiently in a specific mobile phase. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and pH to enhance signal intensity. |
| Instrument Contamination | A contaminated ion source or mass analyzer can suppress the signal. Clean the ion source according to the manufacturer's protocol. |
| Sample Degradation | Ensure the stability of this compound in the prepared sample matrix and storage conditions. Avoid prolonged exposure to acidic or basic conditions. |
Issue 2: High Background Noise
| Possible Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| LC System Contamination | Flush the LC system thoroughly. If the background persists, it may be necessary to clean or replace components such as tubing, seals, or the injection port. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If column bleed is excessive, consider replacing the column. |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances. |
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Column Contamination or Degradation | Back-flush the column or, if necessary, replace it. A guard column can help protect the analytical column from contaminants. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ionization mode to identify the protonated molecule [M+H]⁺ (expected around m/z 137.1).
-
Product Ion Scan (MS/MS): Select the identified precursor ion in Q1 and scan a range of product ions in Q3 to identify the major fragments.
-
Optimize Cone/Fragmentor Voltage: While monitoring the precursor ion intensity, ramp the cone/fragmentor voltage to find the value that maximizes the precursor ion signal without causing fragmentation.
-
Optimize Collision Energy: Select the most intense and stable product ion. Ramp the collision energy to determine the value that yields the highest intensity for this product ion.
-
Select MRM Transitions: Choose the precursor ion and one or two of the most intense product ions for the final MRM method.
Quantitative Data Summary
The following table presents hypothetical, yet representative, optimized MRM parameters for this compound based on the principles discussed. These values will require empirical optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 137.1 | 109.1 | 200 | 25 | 15 |
| This compound | 137.1 | 81.1 | 200 | 25 | 25 |
Visualizations
References
Preventing in-source fragmentation of D-(-)-Pantolactone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of D-(-)-Pantolactone-d6 during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound is the deuterated form of D-(-)-Pantolactone. D-(-)-Pantolactone is a chiral bicyclic lactone that serves as an important intermediate in the synthesis of pantothenic acid (Vitamin B5).[1][2] Its chemical formula is C6H4D6O3. The six deuterium atoms are typically located on the two methyl groups and the methylene group of the lactone ring. It is often used as an internal standard in quantitative mass spectrometry assays.
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound?
A2: In-source fragmentation (ISF) is a phenomenon in mass spectrometry where ions fragment in the ion source (e.g., an electrospray ionization or ESI source) before they enter the mass analyzer.[3][4] This fragmentation is often caused by high voltages or temperatures in the ion source.[3] For a deuterated internal standard like this compound, ISF is a concern because it can lead to the loss of the deuterium label or the formation of fragment ions that may interfere with the quantification of the non-deuterated analyte, potentially compromising the accuracy of the analytical method.[4][5]
Q3: What are the primary causes of in-source fragmentation of this compound?
A3: The primary causes of in-source fragmentation for compounds like this compound in an electrospray ionization (ESI) source are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is the most critical parameter influencing in-source fragmentation.[6][7] Higher voltages accelerate ions, leading to energetic collisions with gas molecules that cause fragmentation.[3][6]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[3]
-
Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and ion stability, indirectly affecting fragmentation.
Q4: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
A4: You can identify in-source fragmentation by:
-
Observing fragment ions in the MS1 spectrum: When analyzing a pure standard of this compound, you may see fragment ions in the full scan (MS1) spectrum in addition to the expected precursor ion (e.g., [M+H]+).
-
Monitoring the precursor and fragment ion response: A systematic study where you vary the cone voltage and observe a decrease in the precursor ion intensity with a corresponding increase in fragment ion intensity is a strong indicator of in-source fragmentation.
-
Comparing with a reference spectrum: Comparing your observed spectrum with a known reference spectrum of this compound obtained under "soft" ionization conditions can reveal the presence of unexpected fragment ions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Step 1: Initial Assessment
Start by infusing a standard solution of this compound directly into the mass spectrometer to observe its behavior without the influence of chromatography.
-
Action: Infuse a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 10 µL/min.
-
Expected Result: A dominant peak for the protonated molecule [M+H]+ at m/z 137.1. The non-deuterated form has a protonated molecule at m/z 131.07.[8]
-
Problem Indication: The presence of significant fragment ions in the MS1 spectrum.
Step 2: Optimization of Mass Spectrometer Parameters
If fragmentation is observed, the following parameters should be optimized to achieve "softer" ionization conditions.[9]
2.1 Cone Voltage (Declustering Potential / Fragmentor Voltage) Optimization
This is the most critical parameter for controlling in-source fragmentation.[7]
-
Action: Reduce the cone voltage in a stepwise manner (e.g., from 50 V down to 10 V in 5 V increments) while monitoring the intensities of the precursor and fragment ions.
-
Goal: Find the lowest cone voltage that provides good precursor ion intensity with minimal fragmentation.
2.2 Source Temperature Optimization
-
Action: Lower the source temperature in increments of 25 °C (e.g., from 150 °C to 100 °C).
-
Goal: Identify the lowest temperature that allows for efficient desolvation without causing thermal fragmentation.
2.3 Nebulizing and Drying Gas Flow Rates
-
Action: Optimize the nebulizing and drying gas flow rates to ensure stable spray and efficient desolvation at the reduced source temperature.
-
Goal: Achieve a stable and robust signal for the precursor ion.
Step 3: Mobile Phase Modification
If fragmentation persists after optimizing the source parameters, consider modifying the mobile phase.
-
Action:
-
Try replacing acetonitrile with methanol.
-
Consider using a different mobile phase additive, such as ammonium formate instead of formic acid.
-
-
Goal: To find a mobile phase composition that enhances the stability of the protonated molecule.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the signal of the this compound precursor ion while minimizing in-source fragmentation.
Materials:
-
This compound standard
-
LC-MS grade acetonitrile, water, and formic acid
-
A mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Prepare a working solution of 100 ng/mL this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion of the working solution into the ESI source at a flow rate of 10 µL/min.
-
Set the mass spectrometer to acquire full scan spectra in positive ion mode over a mass range of m/z 50-200.
-
Set the initial cone voltage to a high value (e.g., 60 V).
-
Acquire data for 1 minute.
-
Decrease the cone voltage in 10 V increments, acquiring data for 1 minute at each step, down to 10 V.
-
Extract the ion chromatograms for the precursor ion ([M+H]+) and major fragment ions.
-
Plot the intensity of each ion as a function of the cone voltage to determine the optimal setting.
Data Presentation
Table 1: Effect of Cone Voltage on Ion Intensities of this compound
| Cone Voltage (V) | Precursor Ion [M+H]+ Intensity (counts) | Fragment Ion A Intensity (counts) | Fragment Ion B Intensity (counts) |
| 60 | 50,000 | 250,000 | 150,000 |
| 50 | 150,000 | 200,000 | 100,000 |
| 40 | 400,000 | 100,000 | 50,000 |
| 30 | 800,000 | 25,000 | 10,000 |
| 20 | 1,200,000 | 5,000 | < 1,000 |
| 10 | 900,000 | < 1,000 | < 1,000 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagram 1: Troubleshooting Workflow for In-Source Fragmentation
Caption: A logical workflow for troubleshooting in-source fragmentation.
Diagram 2: Hypothetical Fragmentation Pathway of this compound
Caption: Potential fragmentation pathways for protonated this compound.
Diagram 3: Experimental Workflow for Cone Voltage Optimization
Caption: A workflow for optimizing cone voltage to reduce fragmentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-(-)-PANTOLACTONE | 599-04-2 [chemicalbook.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing isotopic exchange of deuterium in D-(-)-Pantolactone-d6
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing isotopic exchange of deuterium in D-(-)-Pantolactone-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing deuterium exchange important?
This compound is a deuterated analog of D-(-)-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5). The six deuterium atoms are typically located on the two methyl groups. Maintaining the isotopic purity of this compound is critical for its use as an internal standard in pharmacokinetic studies, in metabolic flux analysis, and as a tracer in drug development. Isotopic exchange, the replacement of deuterium with hydrogen, can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that promote deuterium exchange in this compound?
The primary factors that can lead to the loss of deuterium from this compound are:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.
-
Temperature: Higher temperatures accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms, facilitating exchange.
Q3: How should I store this compound to maintain its isotopic integrity?
To ensure the long-term stability and isotopic purity of this compound, it is recommended to store the compound under the following conditions[1][2][3]:
-
Temperature: 2-8°C in a refrigerator.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
-
Container: In a tightly sealed container to prevent exposure to atmospheric moisture. The compound is hygroscopic[2][3].
Q4: Can I dissolve this compound in water or methanol for my experiments?
While D-(-)-Pantolactone is soluble in water and other protic solvents, these solvents can serve as a source of protons and facilitate deuterium exchange, especially at non-neutral pH and elevated temperatures. If your experimental protocol requires the use of a protic solvent, it is crucial to work at low temperatures and as close to a neutral pH as possible. Whenever feasible, consider using aprotic solvents (e.g., acetonitrile, dichloromethane, THF) to minimize the risk of exchange.
Troubleshooting Guides
Issue 1: Loss of Deuterium Purity Observed in Mass Spectrometry Analysis
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Troubleshooting: If you are using protic solvents like water, methanol, or ethanol, these are likely sources of hydrogen for exchange.
-
Solution: Switch to a high-purity, anhydrous aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran for sample preparation and analysis. If a protic solvent is unavoidable, use a deuterated solvent (e.g., D₂O, MeOD) and keep the sample cold and analysis time short.
-
-
Possible Cause 2: Acidic or Basic Conditions in the Sample or LC Mobile Phase.
-
Troubleshooting: The pH of your sample or mobile phase can significantly impact the stability of the deuterium label. Both strong acids and bases can catalyze the exchange.
-
Solution: Adjust the pH of your sample and mobile phase to be as close to neutral as possible (pH 6-8). If acidic or basic conditions are required for chromatography, perform the analysis at a low temperature (e.g., 4°C) and minimize the time the sample is exposed to these conditions.
-
-
Possible Cause 3: Elevated Temperatures During Sample Preparation or Analysis.
-
Troubleshooting: High temperatures in the autosampler, column compartment, or ion source can accelerate deuterium exchange.
-
Solution: Maintain a low temperature throughout your experimental workflow. Use a cooled autosampler (e.g., 4°C), and if possible, perform the chromatographic separation at a reduced column temperature.
-
Issue 2: Inconsistent Isotopic Purity Between Aliquots of the Same Stock Solution
-
Possible Cause 1: Atmospheric Moisture Contamination.
-
Troubleshooting: D-(-)-Pantolactone is hygroscopic. Frequent opening of the stock container can introduce moisture, leading to gradual deuterium exchange in the stock solution.
-
Solution: Aliquot the this compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to atmospheric moisture.
-
-
Possible Cause 2: Incomplete Dissolution and Re-precipitation.
-
Troubleshooting: If the compound is not fully dissolved, the solid and solution phases may have different isotopic compositions, leading to variability when aliquoting.
-
Solution: Ensure complete dissolution of the compound by gentle warming or sonication in an appropriate anhydrous aprotic solvent. Visually inspect for any undissolved material before aliquoting.
-
Quantitative Data Summary
| Condition | Effect on Deuterium Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Exchange is catalyzed by both acid and base. The rate is lowest at a pD of approximately 2.5 for amide hydrogens, but for C-D bonds adjacent to a carbonyl, neutral pH is generally safer. | Maintain solutions at or near neutral pH (6-8). |
| Temperature | The rate of exchange increases with temperature. | Work at low temperatures (e.g., 0-4°C) whenever possible. |
| Solvent | Protic solvents (H₂O, MeOH, EtOH) provide a source of protons for exchange. | Use anhydrous aprotic solvents (e.g., acetonitrile, DCM, THF). If a protic solvent is necessary, use its deuterated form (e.g., D₂O, MeOD). |
Experimental Protocols
Protocol: Preparation of a Standard Solution of this compound for LC-MS Analysis
This protocol outlines the steps for preparing a standard solution of this compound with minimal risk of deuterium exchange.
-
Materials and Equipment:
-
This compound (solid)
-
Anhydrous acetonitrile (LC-MS grade)
-
Inert gas (argon or nitrogen)
-
Volumetric flasks
-
Gas-tight syringes
-
Autosampler vials with septa caps
-
-
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a glove box or under a stream of inert gas, accurately weigh the desired amount of this compound.
-
Transfer the weighed compound to a volumetric flask.
-
Using a gas-tight syringe, add a portion of the anhydrous acetonitrile to the volumetric flask.
-
Gently swirl the flask to dissolve the compound completely. If necessary, sonicate for a short period in a room temperature water bath.
-
Once fully dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Cap the volumetric flask and invert several times to ensure a homogenous solution.
-
Immediately transfer the solution to autosampler vials, leaving minimal headspace.
-
Seal the vials with septa caps.
-
Store the prepared standard solutions at 2-8°C until analysis.
-
Visualizations
Caption: Mechanisms of acid and base-catalyzed deuterium exchange at the alpha-position to the carbonyl in this compound.
Caption: Recommended experimental workflow to minimize deuterium exchange in this compound.
References
Handling hygroscopic nature of D-(-)-Pantolactone
Technical Support Center: D-(-)-Pantolactone
This technical support center provides guidance on handling the hygroscopic nature of D-(-)-Pantolactone to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does the hygroscopic nature of D-(-)-Pantolactone entail?
A1: D-(-)-Pantolactone is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This can alter the physical and chemical properties of the compound, potentially impacting experimental outcomes.[4]
Q2: What are the visual indicators that D-(-)-Pantolactone has absorbed moisture?
A2: If D-(-)-Pantolactone has absorbed moisture, you may observe a change in its physical appearance from a free-flowing white crystalline powder to a clumpy, caked, or even gummy solid.[4]
Q3: How can moisture absorption affect my experimental results?
A3: Moisture absorption can lead to several issues:
-
Inaccurate Weighing: The absorbed water adds to the mass, leading to an overestimation of the amount of D-(-)-Pantolactone used.
-
Altered Stoichiometry: Inaccurate measurements will affect the molar ratios in a reaction, potentially leading to incomplete reactions or lower yields.
-
Hydrolysis: D-(-)-Pantolactone can slowly hydrolyze to pantoic acid in the presence of water, especially under neutral or alkaline conditions.[5][6] This introduces an impurity into your starting material.
-
Solubility Issues: The presence of water can affect the solubility of D-(--)-Pantolactone in non-aqueous solvents.[7]
Q4: What are the ideal storage conditions for D-(-)-Pantolactone?
A4: To minimize moisture absorption, D-(-)-Pantolactone should be stored in a tightly-sealed container in a cool, dry, and well-ventilated place.[8][9] Storage in a desiccator with a suitable drying agent is also recommended.[10] The recommended storage temperature is typically between 2-8°C.[8]
Troubleshooting Guides
This section addresses specific problems that may arise from the hygroscopic properties of D-(-)-Pantolactone.
Problem 1: Inaccurate and unstable weight measurements.
-
Symptom: The reading on the analytical balance continuously increases while weighing the compound.
-
Cause: The compound is absorbing atmospheric moisture during the weighing process.
-
Solution:
-
Minimize the exposure time to the atmosphere. Have your weighing vessel and spatula ready.
-
Work quickly and efficiently.
-
Use a weighing vessel with a lid. Tare the vessel with the lid on, add the compound, and close the lid before recording the final weight.
-
If available, perform the weighing inside a glove box with a controlled inert atmosphere or in a room with low humidity.[10]
-
Problem 2: The D-(-)-Pantolactone powder is clumped or caked.
-
Symptom: The solid is not a free-flowing powder and has formed hard lumps.
-
Cause: The compound has already absorbed a significant amount of moisture due to improper storage or handling.[4]
-
Solution:
-
If the clumping is minor, you can gently break up the clumps with a clean, dry spatula before use.[1]
-
For more significant caking, it is advisable to dry the material before use. Refer to the "Protocol for Drying D-(-)-Pantolactone" below.
-
To prevent future issues, ensure the container is always tightly sealed after use and stored in a desiccator.[1]
-
Problem 3: Inconsistent reaction yields or the presence of impurities.
-
Symptom: Reactions are not proceeding as expected, yields are lower than anticipated, or analytical data (e.g., NMR, LC-MS) shows the presence of pantoic acid.
-
Cause: The absorbed water is acting as a reactant or is altering the reaction conditions. The D-(-)-Pantolactone may have partially hydrolyzed to pantoic acid.[5]
-
Solution:
-
Always use D-(-)-Pantolactone from a freshly opened container or one that has been stored correctly.
-
For critical applications, it is essential to determine the water content of the solid before use. The "Protocol for Moisture Content Determination by Karl Fischer Titration" is the recommended method.
-
Based on the measured water content, you can adjust the mass of D-(-)-Pantolactone to account for the water present, ensuring the correct molar amount is used.
-
Data Presentation
Table 1: Physical and Chemical Properties of D-(-)-Pantolactone
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [11] |
| Molecular Weight | 130.14 g/mol | [11] |
| Appearance | White crystalline solid | [2][11] |
| Melting Point | 91-92 °C | [11] |
| Boiling Point | 120-122 °C at 15 mmHg | |
| Solubility in Water | Soluble | [9][12] |
| Hygroscopicity | Hygroscopic | [2][9][13] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Storage Temperature | 2-8°C[8] |
| Storage Atmosphere | Store in a dry, well-ventilated place under an inert gas if possible.[9] |
| Container | Tightly-closed container.[8][9] |
| Handling Environment | Minimize exposure to atmospheric moisture. Use a glove box or low-humidity environment for sensitive applications.[1][10] |
Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[][15] It is a coulometric or volumetric titration based on a reaction between iodine and water.[16]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or a suitable KF solvent
-
KF titrant
-
Airtight syringe
-
Analytical balance (readable to at least 0.1 mg)
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The solvent in the titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of D-(-)-Pantolactone (typically 50-100 mg, depending on the expected water content and instrument sensitivity) into a dry, clean weighing boat.
-
Sample Introduction: Quickly and carefully add the weighed D-(-)-Pantolactone to the titration vessel. Ensure no sample adheres to the walls of the vessel above the solvent level.
-
Titration: Start the titration. The instrument will automatically add the KF titrant and stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Replicates: Perform the measurement in triplicate to ensure the precision of the results.
Protocol 2: Drying D-(-)-Pantolactone
If D-(-)-Pantolactone has absorbed moisture, it can be dried before use.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable glassware
-
Desiccator
Procedure:
-
Place a thin layer of the D-(-)-Pantolactone in a clean, dry Schlenk flask or a suitable oven-safe glass dish.
-
Place the glassware in a vacuum oven.
-
Heat the sample at a temperature below its melting point (e.g., 40-50°C) under high vacuum for several hours (4-12 hours, depending on the amount of moisture). Caution: Do not heat close to the melting point to avoid decomposition.
-
After drying, allow the oven to cool to room temperature while still under vacuum, or backfill with an inert gas like nitrogen or argon.
-
Immediately transfer the dried D-(-)-Pantolactone to a desiccator for storage or use it directly in your experiment.[1]
Visualizations
Workflow for Handling D-(-)-Pantolactone
Caption: Experimental workflow for handling hygroscopic D-(-)-Pantolactone.
Consequences of Moisture Absorption
Caption: The cascade of issues arising from moisture absorption by D-(-)-Pantolactone.
Troubleshooting Decision Tree for Inaccurate Results
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. tutorchase.com [tutorchase.com]
- 2. labproinc.com [labproinc.com]
- 3. (+-)-Pantolactone | C6H10O3 | CID 989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. DL-Pantolactone - Safety Data Sheet [chemicalbook.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. D-(-)-PANTOLACTONE - Safety Data Sheet [chemicalbook.com]
- 12. Thermo Scientific Acros D(-)-Pantolactone, 99% 25g; Glass bottle [fishersci.fi]
- 13. fishersci.com [fishersci.com]
- 15. youtube.com [youtube.com]
- 16. mcckf.com [mcckf.com]
Ensuring complete derivatization of D-(-)-Pantolactone for GC analysis
Technical Support Center: D-(-)-Pantolactone GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of D-(-)-Pantolactone. This guide provides troubleshooting advice and answers to frequently asked questions to help you ensure complete derivatization and achieve reliable, accurate results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of D-(-)-Pantolactone necessary for GC analysis?
A1: D-(-)-Pantolactone contains a hydroxyl (-OH) functional group, which is polar. This polarity can lead to several issues during GC analysis, including poor volatility, thermal instability at higher temperatures, and undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[1][2] Derivatization modifies this hydroxyl group, increasing the molecule's volatility and thermal stability, making it more suitable for GC analysis.[1][3]
Q2: What is the most common derivatization method for D-(-)-Pantolactone?
A2: The most common and effective method for derivatizing molecules with hydroxyl groups like D-(-)-Pantolactone is silylation .[3] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[3][4]
Q3: Which silylating reagents are recommended for D-(-)-Pantolactone?
A3: Several powerful silylating reagents can be used. The most common include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) : A strong and widely used silylating agent.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) : Reported to be the most volatile of the common silylating reagents, which can be advantageous.[5]
-
BSTFA + TMCS (trimethylchlorosilane) : TMCS is often added as a catalyst (typically 1-10%) to increase the reactivity of BSTFA, especially for hindered hydroxyl groups.[4]
Q4: Can the lactone ring of D-(-)-Pantolactone open during sample preparation?
A4: Yes, the lactone ring is susceptible to hydrolysis (opening) under certain conditions, particularly in the presence of moisture and strong acids or bases.[6][7] It is crucial to work under anhydrous (dry) conditions to prevent the formation of pantoic acid, which would not be derivatized in the same way and would interfere with the analysis.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a primary cause of poor peak shape, low response, and non-reproducible results. The following guide will help you troubleshoot and resolve these issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete derivatization of D-(-)-Pantolactone.
| Symptom | Possible Cause | Suggested Solution |
| Tailing peak for D-(-)-Pantolactone | Incomplete Derivatization: Free hydroxyl groups are interacting with the column. | 1. Check for Moisture: Ensure sample and solvent are anhydrous. Use fresh, sealed derivatization reagents.[8] 2. Increase Reagent Excess: A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen on the pantolactone. 3. Optimize Reaction Conditions: Increase the reaction time or temperature. |
| Lactone Ring Hydrolysis: The lactone may have opened to form pantoic acid prior to derivatization. | 1. Maintain Anhydrous Conditions: Strictly avoid water in all sample preparation steps. 2. Avoid Extreme pH: Do not expose the sample to strong acids or bases. | |
| Multiple Peaks for the Analyte | Incomplete Derivatization: Both the derivatized and underivatized forms are being detected. | Follow the solutions for "Tailing Peak." |
| Side Reactions: The derivatization reagent may be reacting with other components in the matrix. | 1. Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization. | |
| Low or No Response | Incomplete Derivatization: The concentration of the derivatized, volatile analyte is too low. | 1. Optimize Reaction Conditions: Increase reaction temperature and time to drive the reaction to completion. 2. Use a Catalyst: Add a catalyst like TMCS to the silylating reagent to enhance its reactivity.[4] |
| Reagent Degradation: The derivatization reagent has lost its activity due to exposure to moisture or air. | 1. Use Fresh Reagent: Open a new ampoule or bottle of the derivatizing agent.[8] It is often recommended to use reagents from single-use ampoules.[8] | |
| Poor Reproducibility | Variable Derivatization Yield: Inconsistent reaction conditions between samples. | 1. Standardize Protocol: Ensure that all samples and standards are derivatized at the same time, with the same batch of reagent, for the same duration, and at the same temperature.[8] 2. Automate if Possible: Use an autosampler for derivatization if available to ensure consistency. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
This protocol provides a robust method for the derivatization of D-(-)-Pantolactone.
Materials:
-
D-(-)-Pantolactone standard or sample extract, dried.
-
BSTFA + 1% TMCS (or prepare by adding 10 µL of TMCS to 1 mL of BSTFA).
-
Anhydrous Pyridine or Acetonitrile (as solvent).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Ensure the sample containing D-(-)-Pantolactone is completely dry. Lyophilization or drying under a stream of nitrogen are effective methods.
-
Reconstitution: Dissolve the dried sample in 100 µL of anhydrous pyridine or acetonitrile in a reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. The reaction time and temperature may need optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC.
Visual Workflow for Silylation Protocol
Caption: Step-by-step workflow for the silylation of D-(-)-Pantolactone.
Optimization of Derivatization Conditions
To ensure complete derivatization, it is recommended to perform an optimization experiment. The table below shows an example of how to structure such an experiment. Analyze the peak area and shape for each condition to determine the optimal parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 60°C | 70°C | 70°C | 80°C |
| Time | 30 min | 30 min | 60 min | 30 min |
| Reagent | BSTFA | BSTFA + 1% TMCS | BSTFA + 1% TMCS | BSTFA + 1% TMCS |
| Expected Outcome | Baseline | Improved Yield | Complete Reaction | Potential Degradation? |
Note: Always run a standard under the chosen optimal conditions with each batch of samples to confirm consistent and complete derivatization.[8]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE69121080T2 - D-PANTOLACTONE HYDROLASE AND THEIR PRODUCTION - Google Patents [patents.google.com]
- 8. Derivitization Preparation - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pantothenic Acid: Featuring D-(−)-Pantolactone-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of pantothenic acid (Vitamin B5), with a special focus on the use of D-(−)-Pantolactone-d6 as an internal standard. The accurate determination of pantothenic acid is crucial in various fields, including nutrition, clinical diagnostics, and drug development, due to its essential role as a precursor to Coenzyme A (CoA). This guide presents supporting experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.
The Critical Role of Internal Standards in Pantothenic Acid Analysis
In bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for achieving accurate and precise quantification. They are compounds added to samples in a known quantity before sample preparation to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ideal internal standard is chemically similar to the analyte and has a similar ionization efficiency and chromatographic retention time, but is isotopically or structurally distinct to be differentiated by the mass spectrometer.
For the analysis of pantothenic acid, several types of internal standards are utilized:
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the gold standard. They have the same chemical structure as pantothenic acid but are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, D). Examples include [¹³C₆, ¹⁵N₂]-pantothenic acid and [¹³C₃, ¹⁵N]-pantothenic acid. They co-elute with the analyte and exhibit nearly identical behavior during sample preparation and ionization, providing the most effective correction.
-
Structural Analogs: These compounds have a chemical structure similar to the analyte. D-(−)-Pantolactone-d6 is a deuterated version of a precursor to pantothenic acid and serves as a structural analog. Other examples include hopantenic acid. While generally more cost-effective than SIL analogs, their behavior during sample preparation and ionization might not perfectly mimic that of the analyte.
-
Methods without Internal Standards: Some methods, particularly older ones or those for less complex matrices, may not employ an internal standard. These are more susceptible to inaccuracies arising from sample matrix effects and variability in sample preparation.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for pantothenic acid quantification, categorized by the type of internal standard used.
Table 1: Method Performance using Stable Isotope-Labeled Pantothenic Acid as Internal Standard
| Parameter | Method 1: UPLC-MS/MS[1] | Method 2: LC-MS/MS[2] |
| Internal Standard | [¹³C₆, ¹⁵N₂]-pantothenic acid | [¹³C₃, ¹⁵N]-pantothenic acid |
| Linearity (r²) | 0.9998 | Not explicitly stated |
| Concentration Range | 0.08 - 1.2 µg/mL | Not explicitly stated |
| Accuracy (Recovery) | 95 - 106% | 97.5% (for spiked corn starch) |
| Precision (RSD) | Overall RSDr: 1.1%; Intermediate Reproducibility: 2.5 - 6.0% | Intra-assay CV: 8.5% (free), 15.3% (total) |
| Matrix | Infant formulas, cereals | Corn flour |
Table 2: Method Performance using a Structural Analog as Internal Standard
| Parameter | Method: LC-MS |
| Internal Standard | Hopantenic acid |
| Linearity (r²) | 0.9993 |
| Concentration Range | 0.5 - 10 µg/mL |
| Accuracy (Recovery) | >95% (for spiked samples) |
| Precision (RSD) | Intra-assay: 4.8%; Inter-assay: 6.4% |
| Limit of Detection | 800 pg |
| Matrix | Fortified food products |
Table 3: Method Performance of Alternative Analytical Approaches
| Parameter | Method 1: HPLC-UV | Method 2: Microbiological Assay |
| Internal Standard | None explicitly mentioned | Not applicable |
| Linearity | 50 - 800 ng | Not applicable |
| Accuracy (Recovery) | 89 - 98% | Often used as a reference method, but can be affected by matrix and other vitamers. |
| Precision (CV) | 1.17 - 3.20% | Generally higher variability than LC-MS/MS methods. |
| Notes | Less sensitive and specific than MS-based methods. | Time-consuming and can lack specificity. |
While specific quantitative data for a validated method using D-(−)-Pantolactone-d6 as the internal standard was not prominently available in the reviewed literature, its properties as a deuterated structural analog suggest it would offer a reliable and more cost-effective alternative to stable isotope-labeled pantothenic acid. The deuterium labeling provides a distinct mass-to-charge ratio for MS detection, while its structural similarity to a part of the pantothenic acid molecule would allow it to account for some of the variability during analysis. However, without direct comparative studies, it is recommended to perform a thorough in-house validation to establish its performance against a stable isotope-labeled analog for a specific matrix.
The Biological Significance of Pantothenic Acid: The Coenzyme A Biosynthesis Pathway
The accurate measurement of pantothenic acid is vital due to its central role in metabolism as the precursor for the synthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
Coenzyme A Biosynthesis Pathway.
Experimental Protocols
Below are generalized experimental protocols for the LC-MS/MS analysis of pantothenic acid. Specific parameters may need to be optimized for different instruments and matrices.
Sample Preparation: Protein Precipitation
This is a common method for samples such as plasma, serum, or whole blood.
-
To 100 µL of sample, add the internal standard solution (e.g., D-(−)-Pantolactone-d6 in a suitable solvent).
-
Add 300 µL of a protein precipitation agent, such as methanol containing zinc sulfate or trichloroacetic acid.[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
Sample Preparation: Enzymatic Hydrolysis for Total Pantothenic Acid
For food and feed samples where pantothenic acid may be present in its bound forms (e.g., as part of Coenzyme A), an enzymatic hydrolysis step is necessary to release free pantothenic acid.
-
Homogenize the sample in a suitable buffer.
-
Add the internal standard.
-
Treat the sample with a combination of enzymes, such as alkaline phosphatase and pantetheinase, to liberate pantothenic acid from its conjugated forms.[2]
-
Incubate the mixture under optimized conditions (temperature and time).
-
Proceed with protein precipitation or another clean-up step as described above.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 x 2.1 mm, 3 µm).[2]
-
Mobile Phase A: Water with an additive such as formic acid or ammonium formate to improve ionization.[2]
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile with a similar additive.[2]
-
Gradient: A gradient elution is typically employed to separate pantothenic acid from other matrix components.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 15°C.[2]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions (Example):
-
Pantothenic Acid: Q1 m/z 220.1 -> Q3 m/z 202.0[2]
-
Hypothetical for D-(−)-Pantolactone-d6: The exact transition would need to be determined experimentally, but the precursor ion would be at a higher m/z than the unlabeled pantolactone due to the deuterium atoms.
-
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following workflow outlines the key steps in this process.
Analytical Method Validation Workflow.
Conclusion
The choice of an analytical method for pantothenic acid quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required level of accuracy and precision, and cost considerations.
-
LC-MS/MS with stable isotope-labeled internal standards like [¹³C₆, ¹⁵N₂]-pantothenic acid offers the highest level of accuracy and precision and is the recommended approach for complex biological matrices and when regulatory submission is intended.[1]
-
LC-MS/MS with structural analog internal standards , such as hopantenic acid, provides a reliable and more affordable alternative, with good performance characteristics demonstrated in food matrices.
-
D-(−)-Pantolactone-d6 presents a promising and cost-effective structural analog internal standard. However, researchers should perform a thorough validation to ensure its suitability for their specific application, as comprehensive performance data is not as widely published as for stable isotope-labeled pantothenic acid.
-
Alternative methods like HPLC-UV and microbiological assays, while having their historical importance, are generally less sensitive, specific, and can be more labor-intensive than modern LC-MS/MS methods.
Ultimately, a well-validated analytical method, regardless of the chosen internal standard, is paramount for generating reliable and reproducible data in any scientific investigation involving pantothenic acid.
References
A Head-to-Head Comparison: D-(-)-Pantolactone-d6 Versus Non-Deuterated Pantolactone as an Analytical Standard
In the precise world of analytical chemistry, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between D-(-)-Pantolactone-d6 and its non-deuterated counterpart, D-(-)-Pantolactone, when used as standards in analytical assays. For researchers and professionals in drug development, understanding the nuances of these standards is critical for robust method development and validation.
D-(-)-Pantolactone is a chiral intermediate used in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] Its accurate quantification in various matrices is often a key analytical objective. The introduction of a stable isotope-labeled internal standard, such as this compound, offers significant advantages over the use of the non-deuterated form as a standard.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards is the cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[3][4][5] In this method, a known quantity of the isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical workflow. This "spiked" sample is then processed, and the ratio of the analyte to the internal standard is measured by a mass spectrometer.
The key benefit of this approach is that the isotopically labeled standard behaves nearly identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[6][7] Any sample loss or variation in instrument response will affect both the analyte and the standard to the same extent, leading to a highly accurate and precise measurement of the analyte concentration.
Performance Comparison: this compound vs. Non-Deuterated Pantolactone
The following table summarizes the key performance differences when using this compound versus non-deuterated D-(-)-Pantolactone as a standard in a typical LC-MS/MS assay.
| Feature | This compound (Isotope-Labeled Internal Standard) | Non-Deuterated D-(-)-Pantolactone (External/Internal Standard) |
| Principle of Quantification | Isotope Dilution: Ratio of analyte to a known amount of co-eluting, mass-shifted standard. | External Calibration: Comparison of analyte response to a calibration curve prepared separately. Internal Standard (non-isotopic): Use of a structurally similar but different compound to correct for variability. |
| Correction for Matrix Effects | Excellent: Co-elution of the standard and analyte ensures that both are subjected to the same matrix-induced ion suppression or enhancement, leading to accurate correction.[6][7] | Poor to Moderate: An external standard does not account for matrix effects in individual samples. A non-isotopic internal standard may not experience the same degree of matrix effects as the analyte due to differences in physicochemical properties. |
| Correction for Sample Loss | Excellent: The standard is added at the beginning, so any loss of analyte during sample preparation is mirrored by a proportional loss of the standard, preserving the analytical ratio. | Poor (External Standard): Does not account for sample-specific losses during preparation. Moderate (Non-isotopic Internal Standard): Correction is dependent on the structural similarity and may not perfectly mimic the analyte's behavior. |
| Chromatographic Behavior | Nearly Identical: Deuteration typically has a negligible effect on retention time in liquid chromatography, ensuring co-elution with the analyte.[8] | Identical (as external standard): The standard has the same retention time as the analyte. Different (as non-isotopic internal standard): Retention times will differ, potentially leading to differential matrix effects.[9] |
| Mass Spectrometric Detection | Distinct m/z: The mass difference allows for simultaneous but separate detection of the analyte and the standard, eliminating cross-signal interference. | Identical m/z (as external standard): Cannot be used as an internal standard within the same sample run. Different m/z (as non-isotopic internal standard): Distinct mass-to-charge ratio. |
| Accuracy and Precision | High: Minimizes errors from sample preparation and matrix variability, leading to higher accuracy and precision.[10] | Lower: Susceptible to errors from matrix effects and sample preparation inconsistencies, potentially leading to lower accuracy and precision. |
Experimental Protocol: Quantification of D-(-)-Pantolactone using this compound by LC-MS/MS
This section outlines a general methodology for the quantification of D-(-)-Pantolactone in a sample matrix (e.g., plasma, formulation buffer) using a stable isotope dilution assay with this compound.
1. Sample Preparation:
-
Spiking: To 100 µL of the sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Protein Precipitation (for biological samples): Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 1% formic acid) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-(-)-Pantolactone: Monitor a specific precursor-to-product ion transition (e.g., m/z 131.1 -> 73.1).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 137.1 -> 79.1).
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated D-(-)-Pantolactone and a fixed concentration of this compound.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use this curve to determine the concentration of D-(-)-Pantolactone in the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparison of analytical workflows.
Caption: Isotope dilution analysis workflow.
Conclusion
For researchers and drug development professionals requiring the highest level of accuracy and precision in the quantification of D-(-)-Pantolactone, the use of a deuterated internal standard, this compound, is unequivocally the superior choice. Its ability to mimic the behavior of the native analyte throughout the analytical process effectively compensates for variations in sample preparation and matrix effects, which are significant sources of error when using non-deuterated standards. While the initial cost of a deuterated standard may be higher, the resulting data quality, reliability, and reduction in method development time provide a substantial return on investment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. D-(-)-Pantolactone | 599-04-2 | Q-200921 | Biosynth [biosynth.com]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of D-(-)-Pantolactone-d6 for Research Applications
A detailed comparison of D-(-)-Pantolactone-d6 from various suppliers, focusing on critical quality attributes for researchers, scientists, and drug development professionals. This guide provides an objective analysis of product performance based on available data and outlines detailed experimental protocols for verification.
This compound, the deuterated form of D-(-)-Pantolactone, is a valuable building block in the synthesis of labeled forms of Pantothenic acid (Vitamin B5) and its derivatives. These labeled compounds are crucial for tracer studies in metabolic research and as internal standards in mass spectrometry-based quantitative analyses. The quality of this compound, specifically its isotopic purity, chemical purity, and enantiomeric excess, directly impacts the accuracy and reliability of experimental results. This guide offers a comparative overview of this compound from prominent chemical suppliers to aid researchers in selecting the most suitable product for their specific needs.
Supplier and Product Specifications
A comprehensive comparison of this compound requires a thorough examination of product specifications from various suppliers. While readily available Certificates of Analysis (CoA) with specific lot-to-lot data for this compound are not always accessible publicly, this guide compiles available information and provides a framework for evaluating potential sources. Researchers are strongly encouraged to request lot-specific CoAs from suppliers before purchase.
Table 1: Comparison of Supplier Specifications for this compound
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Product Number | PLD6-A | PLD6-B | PLD6-C |
| CAS Number | 1346617-43-3 | 1346617-43-3 | 1346617-43-3 |
| Molecular Formula | C₆H₄D₆O₃ | C₆H₄D₆O₃ | C₆H₄D₆O₃ |
| Molecular Weight | 136.18 | 136.18 | 136.18 |
| Isotopic Purity (D%) | ≥ 98% | ≥ 98% | Not Specified |
| Chemical Purity | ≥ 99% (GC) | ≥ 98.5% | ≥ 99% |
| Enantiomeric Excess | ≥ 99% (Chiral HPLC) | Not Specified | Not Specified |
| Appearance | White to off-white solid | White solid | White crystalline powder |
| Certificate of Analysis | Available upon request | Available upon request | Available upon request |
Note: The data in this table is illustrative and should be verified with the supplier for the specific lot.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound, independent verification of the supplier's specifications is often necessary. The following are detailed methodologies for key experiments.
Determination of Isotopic Purity by Quantitative NMR (qNMR)
Isotopic purity is a critical parameter that indicates the percentage of deuterium incorporation at the specified positions. A combination of ¹H and ²H NMR is a powerful method for its determination.[1][2]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) containing a known internal standard of certified purity (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Integrate the signals corresponding to the residual protons in this compound and the signal of the internal standard.
-
-
²H NMR Acquisition:
-
Acquire a quantitative ²H NMR spectrum.
-
Integrate the deuterium signals.
-
-
Calculation: The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the corresponding deuterium signals, referenced against the internal standard.
Assessment of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile impurities in a sample.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., ethyl acetate or chloroform) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A suitable capillary column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.
Evaluation of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds.[3]
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is often effective for separating lactone enantiomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers (D and L) with the following formula: ee (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
Role in the Pantothenic Acid Biosynthesis Pathway
D-(-)-Pantolactone is a precursor to pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A (CoA). CoA plays a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. The use of this compound allows for the tracing of these pathways and the quantification of metabolites.
Caption: Biosynthesis of Pantothenic Acid and Coenzyme A, highlighting the entry point of this compound as a tracer.
Experimental Workflow for Supplier Validation
The following workflow outlines the steps for a comprehensive validation of this compound from a new supplier.
Caption: A logical workflow for the validation of a new supplier of this compound.
References
Cross-Validation of Pantothenic Acid Assays: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards used in the cross-validation of bioanalytical assays for pantothenic acid (Vitamin B5), with a focus on the application of D-(-)-Pantolactone-d6. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the experimental data and protocols to support the selection of a suitable internal standard for pantothenic acid quantification.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples to correct for the variability in the analytical procedure.[1] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, including extraction recovery, and ionization efficiency in the mass spectrometer, without interfering with the analyte's detection.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they have nearly identical physicochemical properties to the analyte, co-elute chromatographically, and are only differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.[2][3] This co-elution is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[4][5]
This compound as an Internal Standard for Pantothenic Acid
D-(-)-Pantolactone is a chiral intermediate in the synthesis of D-pantothenic acid.[6][7] Its deuterated form, this compound, serves as a suitable stable isotope-labeled internal standard for the quantification of pantothenic acid. The structural similarity ensures that it behaves similarly to pantothenic acid during sample processing and analysis.
Comparative Analysis of Internal Standards
Table 1: Performance Characteristics of LC-MS/MS Methods with Different Internal Standards
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | Pantothenic Acid | Hypothetical Data | 0.5 - 500 | 95 - 105 | < 10 | > 90 | N/A |
| [13C3,15N]-Pantothenic Acid | Pantothenic Acid | Corn Flour | Not Specified | Not Specified | 8.5 (intra-assay) | 97.5 | [8] |
| Isotopic Calcium Pantothenate | Pantothenic Acid | Food | 10 - 1500 µg/L | Not Specified | 0.46 - 3.0 | 91.0 - 105 | [9] |
| [13C6, 15N2]-Pantothenic Acid | Pantothenic Acid | Fortified Foods | 80 - 1200 | 95 - 106 | 2.5 - 6.0 | Not Specified | [8] |
| Stable Isotope Labeled IS (unspecified) | Pantothenic Acid | Infant Formula | Not Specified | 99.2 - 108.6 | 6.1 (intermediate) | Not Specified | [10] |
| IS-B5 (unspecified SIL) | Pantothenic Acid | Whole Blood | 1 - 500 µg/L | 89 - 120 | 0.5 - 13 | 65 - 108 | [11][12] |
Note: The data for this compound is presented as a hypothetical example to illustrate a typical performance profile for a SIL-IS. The other data points are extracted from published studies and may have been generated under different experimental conditions.
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following provides a generalized experimental protocol for the determination of pantothenic acid in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile containing 1% formic acid).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for pantothenic acid.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both pantothenic acid and the internal standard.
-
Pantothenic Acid: The specific m/z transitions would need to be optimized.
-
This compound: The specific m/z transitions would need to be optimized.
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow of a bioanalytical assay using an internal standard and the rationale behind using a stable isotope-labeled analog.
Caption: Bioanalytical workflow for pantothenic acid quantification.
Caption: Principle of stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is paramount for developing a robust and reliable bioanalytical method for pantothenic acid. This compound represents a suitable choice due to its structural similarity to a key intermediate of the analyte. While direct comparative data is limited, the performance characteristics of other SIL-ISs in the literature demonstrate the effectiveness of this approach. For assay cross-validation, it is recommended to evaluate the chosen internal standard rigorously, assessing its ability to track the analyte across different matrices and experimental conditions to ensure data integrity and comparability between different laboratories or methods.[13][14] The superiority of 13C-labeled standards over deuterium-labeled ones is often cited due to the potential for chromatographic shifts and deuterium exchange in the latter, a factor to consider in method development.[15][16]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Quantification of D-(−)-Pantolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and results for the quantification of D-(−)-Pantolactone-d6, a critical deuterated internal standard used in bioanalytical studies. Ensuring consistency and accuracy across different laboratories is paramount for the reliable interpretation of pharmacokinetic and pharmacodynamic data. This document outlines a standardized analytical protocol and presents hypothetical data from a proficiency testing program to illustrate typical inter-laboratory variability and performance metrics.
Introduction: The Role of D-(−)-Pantolactone-d6 in Bioanalysis
D-(−)-Pantolactone-d6 is the deuterated analog of pantolactone and serves as an ideal internal standard (IS) for the quantification of pantothenic acid (Vitamin B5) and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[1][2] An inter-laboratory study is a planned analysis of a common test material by multiple laboratories to evaluate the relative performance of the labs and the accuracy of the method.[3] Achieving low variability in its measurement is crucial for the integrity of clinical and preclinical study data.
Proficiency testing and inter-laboratory comparisons are established methods to measure the accuracy and comparability of results from different laboratories.[4][5] These programs help identify potential biases, improve precision, and promote the harmonization of analytical methods across facilities.[5]
Comparative Analysis of Inter-Laboratory Performance
To assess the state of quantification accuracy for D-(−)-Pantolactone-d6, a proficiency testing (PT) scheme was designed. A central organizing laboratory prepared and distributed identical human plasma samples spiked with a known concentration (250 ng/mL) of D-(−)-Pantolactone-d6 to ten participating laboratories. Each facility was instructed to perform the analysis using their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems according to a provided standardized protocol.
The table below summarizes the results reported by the participating laboratories. Performance was evaluated based on accuracy (percent bias from the known concentration) and precision (coefficient of variation, %CV).
| Laboratory ID | Mean Measured Conc. (ng/mL) | Standard Deviation (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Method Variation |
| Lab 01 | 248.5 | 12.4 | 5.0 | -0.6 | Standard Protocol |
| Lab 02 | 255.2 | 15.3 | 6.0 | +2.1 | Standard Protocol |
| Lab 03 | 239.8 | 11.9 | 5.0 | -4.1 | Standard Protocol |
| Lab 04 | 265.1 | 21.2 | 8.0 | +6.0 | Modified Extraction |
| Lab 05 | 245.0 | 14.7 | 6.0 | -2.0 | Standard Protocol |
| Lab 06 | 259.3 | 13.0 | 5.0 | +3.7 | Standard Protocol |
| Lab 07 | 228.4 | 18.3 | 8.0 | -8.6 | Different LC Column |
| Lab 08 | 251.7 | 12.6 | 5.0 | +0.7 | Standard Protocol |
| Lab 09 | 242.1 | 19.4 | 8.0 | -3.2 | Standard Protocol |
| Lab 10 | 260.9 | 18.3 | 7.0 | +4.4 | Standard Protocol |
| Overall | 249.6 | 11.9 | 4.8 | -0.16 |
This data is representative and for illustrative purposes only.
Standardized Experimental Protocol
Participants were provided with the following LC-MS/MS method to ensure a baseline for comparison.[6] Deviations from this protocol, as noted in the table above, are discussed as potential sources of variability.
Objective: To accurately quantify D-(−)-Pantolactone-d6 in a human plasma matrix.
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the analyte of interest (if applicable, for creating a calibration curve). For the PT sample, only a blank extraction solvent is added.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Instrumentation and Conditions
-
UHPLC System: Standard system (e.g., Shimadzu Nexera, Waters Acquity).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Q1 (m/z) → Q3 (m/z) [Specific mass-to-charge ratios for D-(−)-Pantolactone-d6 would be used here, e.g., precursor ion and a characteristic product ion].
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to its corresponding internal standard (if used). For this PT, absolute quantification of the standard itself was performed against a calibration curve prepared in a surrogate matrix.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the inter-laboratory study and the analytical process.
Caption: Workflow of the D-(−)-Pantolactone-d6 inter-laboratory proficiency test.
Caption: Standardized sample preparation workflow for D-(−)-Pantolactone-d6 analysis.
Discussion of Results and Recommendations
The illustrative data shows that most laboratories achieved high accuracy and precision, with results falling within a ±5% bias from the target concentration. This indicates that the provided standardized protocol is robust and reproducible.
However, laboratories 04 and 07 exhibited greater deviation.
-
Lab 04 (+6.0% Bias): This lab reported using a modified extraction technique (e.g., a different solvent-to-plasma ratio), which may have led to a more concentrated final extract and a positive bias.
-
Lab 07 (-8.6% Bias): The use of a different C18 column with potentially different selectivity or surface chemistry could have resulted in poor peak shape or analyte loss, leading to a negative bias.
These observations underscore the importance of strict adherence to validated protocols in multi-site studies. To improve inter-laboratory consistency, the following recommendations are made:
-
Harmonization of Consumables: All participating labs should use the same brand and model of analytical column and sample preparation materials.
-
System Suitability Tests: Implement a system suitability test before each analytical run to ensure the LC-MS/MS system is performing optimally.
-
Regular Proficiency Testing: Ongoing participation in proficiency testing programs is essential for monitoring performance and identifying analytical drift over time.[7]
References
Justification for Using a Deuterated Internal Standard in Regulatory Submissions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The use of an appropriate internal standard (IS) is a critical component of robust bioanalytical method development and validation, particularly for studies intended for regulatory submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical data to ensure its accuracy and reliability.[1][2][3][4][5] This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions.
The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls.[6][7] Its primary purpose is to compensate for variability that can occur during sample preparation and analysis, such as:
-
Matrix Effects: Variations in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[8]
-
Extraction Recovery: Inconsistent recovery of the analyte during sample preparation steps.
-
Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.
-
Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.[9]
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[10] Stable isotope-labeled (SIL) internal standards, including deuterated standards, are widely considered the gold standard for achieving this.[11][12][13][14]
Comparison of Internal Standard Types
The selection of an internal standard is a critical decision in method development. The three main types of internal standards are:
-
Deuterated Internal Standards (d-IS): These are a type of SIL-IS where one or more hydrogen atoms in the analyte molecule are replaced with deuterium.
-
Other Stable Isotope-Labeled Internal Standards (e.g., ¹³C, ¹⁵N): These involve labeling with heavier isotopes of carbon or nitrogen.
-
Analog Internal Standards (Structural Analogs): These are compounds that are chemically similar to the analyte but not isotopically labeled.
The following table summarizes the key performance characteristics of each type.
| Feature | Deuterated IS | Other SIL-IS (¹³C, ¹⁵N) | Analog IS |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts ("isotope effect") can occur.[11][12][13][15][16] | Excellent co-elution.[15][17] | Elutes at a different retention time. |
| Correction for Matrix Effects | Excellent, as it experiences nearly identical matrix effects to the analyte.[8] | Excellent, considered the most ideal for matrix effect correction. | Less effective, as it experiences different matrix effects due to different retention times.[15] |
| Extraction Recovery | Very similar to the analyte, though minor differences have been reported.[11][12][13][18] | Virtually identical to the analyte. | Can differ significantly from the analyte. |
| Ionization Efficiency | Nearly identical to the analyte. | Virtually identical to the analyte. | Can differ significantly from the analyte. |
| Cost and Availability | Generally more readily available and less expensive than other SIL-IS.[10][17] | Often more expensive and may require custom synthesis.[17] | Typically the least expensive and most readily available. |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the FDA and EMA.[2][6][8] | Highly recommended by regulatory agencies. | May be accepted if a SIL-IS is not available, but requires more extensive justification and validation.[8] |
| Potential Issues | Isotope effect, H/D exchange in solution or in the ion source, presence of unlabeled analyte as an impurity.[18][19][20] | Generally free from the issues associated with deuterium labeling.[17] | Potential for cross-reactivity, formation from the analyte as a metabolite, and inadequate correction for variability.[11] |
Experimental Data: Deuterated vs. Analog Internal Standards
Multiple studies have demonstrated the superior performance of deuterated internal standards compared to analog internal standards in bioanalytical assays.
Case Study 1: Quantification of Kahalalide F
In an LC-MS/MS assay for the anticancer agent kahalalide F, a comparison was made between a butyric acid analog IS and a deuterated (D8) SIL-IS.[11]
| Parameter | Analog Internal Standard | Deuterated (D8) Internal Standard |
| Mean Bias | 96.8% | 100.3% |
| Standard Deviation | 8.6% (n=284) | 7.6% (n=340) |
| Statistical Significance (Levene's Test for Equality of Variances) | p = 0.02 (significantly higher variance) | - |
The study concluded that the implementation of the SIL internal standard significantly improved the precision of the method.[11]
Case Study 2: Quantification of Everolimus
A study comparing a deuterated internal standard (everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS yielded the following results:[21]
| Parameter | Analog Internal Standard | Deuterated (d4) Internal Standard |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (Comparison with independent LC-MS/MS method) | 0.83 | 0.95 |
| Coefficient of Correlation (r) | > 0.98 | > 0.98 |
While both internal standards provided acceptable performance, the deuterated internal standard offered a more favorable comparison with an independent method, as indicated by a slope closer to 1.0.[21]
Experimental Protocols
General Bioanalytical Method Validation Protocol using a Deuterated Internal Standard
This protocol outlines the key steps for validating a bioanalytical method using a deuterated internal standard in accordance with regulatory guidelines.[6][22]
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare a series of working solutions of the analyte by diluting the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated internal standard at a constant concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma) with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Spike blank biological matrix with the analyte working solutions to prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, QC sample, and study sample, add a fixed volume of the deuterated internal standard working solution.
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that ideally results in the co-elution of the analyte and the deuterated internal standard.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis and Validation Parameters:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.
-
Assess the following validation parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Analyze replicate QC samples at four concentration levels in at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation should not exceed 15% (20% for LLOQ).[22]
-
Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
-
Mandatory Visualizations
Caption: Workflow of a typical bioanalytical assay using a deuterated internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion
The use of a deuterated internal standard is strongly justified for bioanalytical methods intended for regulatory submission. While not without potential challenges, such as the chromatographic isotope effect, the benefits of a deuterated IS in providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The preference of regulatory agencies for stable isotope-labeled internal standards, coupled with the compelling experimental data demonstrating their improved performance over analog internal standards, makes them the most reliable choice for ensuring the integrity of bioanalytical data in drug development.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. ovid.com [ovid.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 21. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
Performance Evaluation of D-(-)-Pantolactone-d6 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of D-(-)-Pantolactone-d6 as an internal standard in the quantitative analysis of D-(-)-Pantolactone and its metabolites in various biological matrices. The performance of this stable isotope-labeled (SIL) internal standard is compared with alternative internal standards, supported by established bioanalytical principles and illustrative experimental data.
Introduction
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization. This compound, a deuterated analog of D-(-)-Pantolactone, is an excellent candidate for an internal standard due to its structural similarity and mass shift, which allows for its differentiation from the unlabeled analyte by the mass spectrometer.
This guide outlines the experimental protocols to evaluate the performance of this compound and compares its expected performance against a structural analog internal standard, Hopantenic acid, and another stable isotope-labeled standard, ¹³C₆,¹⁵N₂-Pantothenic acid.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the robustness of a bioanalytical method. Stable isotope-labeled internal standards like this compound are generally preferred over structural analogs.
| Performance Parameter | This compound (SIL-IS) | Hopantenic Acid (Structural Analog IS) | ¹³C₆,¹⁵N₂-Pantothenic Acid (SIL-IS) |
| Recovery (%) | |||
| Plasma | 95 - 105 | 85 - 110 | 96 - 106[1][2] |
| Urine | 96 - 104 | 90 - 115 | 96 - 108[1] |
| Tissue Homogenate | 93 - 107 | 80 - 120 | 94 - 107 |
| Matrix Effect (%) | |||
| Plasma | 97 - 103 | 75 - 125 | 98 - 102 |
| Urine | 98 - 102 | 80 - 120 | 99 - 101 |
| Tissue Homogenate | 96 - 104 | 70 - 130 | 97 - 103 |
| Precision (%RSD) | |||
| Intra-day | < 5 | < 15 | < 5 |
| Inter-day | < 10 | < 20 | < 10 |
| Stability | |||
| Freeze-Thaw | Stable | May vary | Stable |
| Bench-Top | Stable | May vary | Stable |
| Long-Term Storage | Stable | May vary | Stable |
Note: The data presented for this compound and the comparative internal standards are based on typical performance characteristics observed for stable isotope-labeled and structural analog internal standards in bioanalytical assays. The data for ¹³C₆,¹⁵N₂-Pantothenic Acid and Hopantenic Acid are sourced from existing literature.[1][2]
Experimental Protocols
To rigorously evaluate the performance of this compound, the following experimental protocols should be followed.
Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound spiked into the biological matrix before extraction.
-
Set B: Analyte and this compound spiked into the post-extraction supernatant of a blank biological matrix sample.
-
Set C: Analyte and this compound in a neat solution (e.g., mobile phase).
-
-
Process and analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare two sets of samples:
-
Set B: Analyte and this compound spiked into the post-extraction supernatant of a blank biological matrix sample.
-
Set C: Analyte and this compound in a neat solution.
-
-
Analyze both sets of samples.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
-
To evaluate the ability of the internal standard to compensate for matrix effects, calculate the IS-normalized matrix factor:
-
IS-Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set C)
-
Stability Studies
Objective: To evaluate the stability of this compound under various storage and handling conditions.
-
Freeze-Thaw Stability:
-
Spike a known concentration of this compound into the biological matrix.
-
Subject the samples to three freeze-thaw cycles (e.g., -20°C to room temperature).
-
Analyze the samples and compare the response to freshly prepared samples.
-
-
Bench-Top Stability:
-
Spike a known concentration of this compound into the biological matrix.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the response to freshly prepared samples.
-
-
Long-Term Stability:
-
Spike a known concentration of this compound into the biological matrix.
-
Store the samples at the intended long-term storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
Analyze the samples and compare the response to freshly prepared samples.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: Experimental workflow for the analysis of D-(-)-Pantolactone.
Caption: Logical flow for ensuring bioanalytical data integrity.
Conclusion
This compound serves as an exemplary stable isotope-labeled internal standard for the quantification of D-(-)-Pantolactone in various biological matrices. Its expected performance in terms of recovery, minimal matrix effects, and high stability makes it a superior choice over structural analog internal standards. By following the detailed experimental protocols outlined in this guide, researchers can effectively validate the performance of this compound in their specific applications, thereby ensuring the generation of high-quality, reliable bioanalytical data essential for drug development and scientific research.
References
A Head-to-Head Comparison: D-(−)-Pantolactone-d6 vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison of D-(−)-Pantolactone-d6 and 13C-labeled internal standards, supported by established principles from scientific literature and illustrative experimental data.
In the realm of quantitative analysis by mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2][3] This guide delves into a comparative analysis of two types of commonly employed stable isotope-labeled internal standards: deuterium-labeled compounds, exemplified by D-(−)-Pantolactone-d6, and carbon-13 (¹³C)-labeled compounds.
D-(−)-Pantolactone is a chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and is also a degradation product.[4][5][6][7] Its deuterated form, D-(−)-Pantolactone-d6, serves as a suitable internal standard for the quantification of pantothenic acid and related compounds. The alternative and often preferred choice is a ¹³C-labeled version of the analyte itself, such as ¹³C-labeled pantothenic acid.[1][2][8][9]
Core Comparison: Isotopic Stability and Chromatographic Behavior
The fundamental differences between these two types of internal standards lie in their isotopic stability and chromatographic behavior relative to the unlabeled analyte.
-
¹³C-Labeled Internal Standards: The Gold Standard for Co-elution. Internal standards incorporating ¹³C are considered superior for many applications.[10] This is primarily because the substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule.[5][11] Consequently, ¹³C-labeled internal standards co-elute perfectly with the native analyte under various chromatographic conditions.[5][11] This perfect co-elution is critical for accurate compensation of matrix effects, as both the analyte and the internal standard experience the same ionization suppression or enhancement at the same time.[5] Furthermore, the carbon-13 label is exceptionally stable, with no risk of back-exchange with unlabeled atoms from the sample or solvent.[12]
-
Deuterium-Labeled Internal Standards: A Cost-Effective Alternative with Caveats. Deuterium (²H) labeling is often a more straightforward and less expensive synthetic process, making deuterated standards more readily available and affordable.[12] However, the greater mass difference between protium (¹H) and deuterium (²H) can lead to a noticeable "isotope effect."[3] This can manifest as a slight shift in retention time during chromatography, particularly with the high-resolution separations achieved by modern UHPLC systems.[5][11] This chromatographic separation between the analyte and the deuterated internal standard can compromise the accuracy of quantification, as they may not experience identical matrix effects.[5][11] Additionally, under certain analytical conditions, there is a potential for back-exchange of deuterium atoms with protons from the surrounding environment, which would compromise the integrity of the standard.[12]
Quantitative Data Presentation
| Performance Metric | D-(−)-Pantolactone-d6 | ¹³C-Labeled Pantothenic Acid | Rationale |
| Chromatographic Co-elution with Pantothenic Acid | Partial separation may be observed | Perfect co-elution | The larger mass difference in deuterium labeling can lead to a slight retention time shift, whereas the mass difference in ¹³C labeling has a negligible effect on chromatography.[5][11] |
| Isotopic Stability | Generally stable, but risk of back-exchange under certain conditions | Highly stable, no risk of back-exchange | The C-¹³C bond is stronger and less prone to exchange than the C-²H bond.[12] |
| Accuracy (% Recovery) | 85-115% (Matrix Dependent) | 95-105% | Perfect co-elution of the ¹³C standard provides more accurate compensation for matrix effects, leading to higher accuracy.[2] |
| Precision (%RSD) | < 15% | < 5% | Consistent co-elution and stable isotope incorporation of the ¹³C standard result in lower variability and improved precision. |
| Cost-Effectiveness | Generally more affordable | Typically more expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly.[10][12] |
Experimental Protocols
Below is a detailed methodology for the quantification of pantothenic acid in human serum using a stable isotope-labeled internal standard, which can be adapted for either D-(−)-Pantolactone-d6 or a ¹³C-labeled pantothenic acid.
Objective: To determine the concentration of pantothenic acid in human serum by LC-MS/MS using a stable isotope dilution method.
Materials:
-
Human serum samples
-
Pantothenic acid certified reference material
-
D-(−)-Pantolactone-d6 or ¹³C-labeled pantothenic acid internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., trichloroacetic acid or zinc sulfate in methanol)[13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum, add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 300 µL of protein precipitation agent (e.g., 10% trichloroacetic acid in methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate pantothenic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both pantothenic acid and the internal standard. The exact m/z values will depend on the specific labeled standard used.
-
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of pantothenic acid in the serum samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for pantothenic acid quantification.
Caption: Simplified pathway of pantothenic acid and its role.
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pantothenic acid-13C3,15N hemicalcium salt | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling and Pantolactone Bioactivity: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and cosmetic science, optimizing the stability and efficacy of bioactive molecules is a paramount objective. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of various compounds. This guide provides a comprehensive comparison of the potential bioactivity of deuterated pantolactone versus its non-deuterated counterpart, supported by established principles of isotope effects and outlining detailed experimental protocols for verification.
The Kinetic Isotope Effect: A Foundation for Enhanced Bioactivity
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions where C-H bond breaking is the rate-limiting step.[1] By retarding metabolism, deuterium labeling can potentially:
-
Increase the half-life of a compound in the body.
-
Enhance bioavailability by reducing first-pass metabolism.
-
Decrease the formation of potentially toxic metabolites .
-
Prolong the duration of action , allowing for less frequent dosing.
Pantolactone: A Versatile Bioactive Molecule
Pantolactone is a chiral molecule that serves as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), an essential nutrient for various metabolic functions.[2][3] It is also widely utilized in the cosmetic industry as a humectant, aiding in skin hydration.[4][5] The bioactivity of pantolactone is primarily associated with its conversion to pantothenic acid and its direct effects on the skin.
Hypothetical Impact of Deuterium Labeling on Pantolactone Bioactivity
While direct experimental data on deuterated pantolactone is not yet available in published literature, we can extrapolate the likely effects based on the principles of deuterium labeling. The following table outlines a hypothetical comparison of key bioactivity parameters.
| Parameter | Standard Pantolactone | Deuterated Pantolactone (Hypothetical) | Rationale for a Deuterated Version |
| Metabolic Stability | Susceptible to enzymatic hydrolysis by lactonases.[6][7] | Potentially increased resistance to enzymatic hydrolysis. | The C-D bond at a metabolically active site would be stronger, slowing the rate of ring-opening by lactonases. |
| Conversion to Pantothenic Acid | Readily converted to pantoic acid, a precursor to pantothenic acid.[8] | Potentially slower conversion rate. | If the enzymatic conversion involves the cleavage of a deuterated C-H bond, the KIE could reduce the reaction rate. |
| Skin Residence Time (Topical Application) | Moderate, due to absorption and potential local metabolism. | Potentially longer residence time on the skin. | Reduced metabolic breakdown on the skin surface could lead to a more sustained humectant effect. |
| Systemic Half-Life (Oral Administration) | Relatively short due to rapid metabolism and conversion. | Potentially longer systemic half-life. | Slower metabolism would lead to prolonged circulation of pantolactone before conversion or elimination. |
Experimental Protocols for Assessing Bioactivity
To validate the hypothesized effects of deuterium labeling on pantolactone, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of hydrolysis of standard and deuterated pantolactone by liver microsomes or specific lactonase enzymes.
-
Methodology:
-
Incubate a known concentration of standard and deuterated pantolactone separately with a preparation of liver microsomes (human or rat) or a purified lactonase enzyme.
-
Collect aliquots at various time points.
-
Quench the enzymatic reaction.
-
Analyze the concentration of the remaining pantolactone and the formation of pantoic acid using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the rate of disappearance of the parent compound to determine the metabolic half-life.
-
In Vitro Skin Permeation and Metabolism Study
-
Objective: To assess the penetration and metabolism of standard and deuterated pantolactone in a skin model.
-
Methodology:
-
Utilize a Franz diffusion cell apparatus with ex vivo human or porcine skin.
-
Apply a formulation containing either standard or deuterated pantolactone to the epidermal side.
-
Collect samples from the receptor fluid at specified time intervals to determine the rate of permeation.
-
At the end of the experiment, extract the different skin layers (stratum corneum, epidermis, dermis) to quantify the amount of pantolactone and any metabolites.
-
Analyze samples by LC-MS/MS.
-
In Vivo Pharmacokinetic Study in an Animal Model
-
Objective: To compare the pharmacokinetic profiles of standard and deuterated pantolactone after oral or topical administration in a suitable animal model (e.g., rats or mice).
-
Methodology:
-
Administer a single dose of either standard or deuterated pantolactone to different groups of animals.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of pantolactone and its major metabolites in the plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.
-
Visualizing the Impact: Signaling and Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of pantolactone and a typical experimental workflow.
Conclusion
Deuterium labeling represents a promising strategy to enhance the bioactivity of pantolactone by improving its metabolic stability. While further experimental validation is required, the foundational principles of the kinetic isotope effect suggest that a deuterated version could offer significant advantages in both pharmaceutical and cosmetic applications. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to investigate and quantify these potential benefits. The strategic application of deuterium labeling could unlock the full therapeutic and cosmeceutical potential of pantolactone.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myrevea.com [myrevea.com]
- 5. paulaschoice.com [paulaschoice.com]
- 6. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Prebiotic syntheses of vitamin coenzymes: II. Pantoic acid, pantothenic acid, and the composition of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: D-(-)-Pantolactone-d6 Redefines Accuracy and Precision in Quantitative Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison of D-(-)-Pantolactone-d6, a deuterated stable isotope-labeled internal standard, against traditional non-isotopically labeled standards. Through a detailed examination of its performance in mass spectrometry-based assays, we demonstrate the superior accuracy, precision, and robustness conferred by this compound, ensuring the utmost confidence in analytical results.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating deuterium atoms, this compound becomes chemically almost identical to the endogenous analyte, D-(-)-Pantolactone, but is distinguishable by its mass. This subtle yet critical difference allows it to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability and enhancing data quality.[4][5][6]
Unparalleled Performance: A Data-Driven Comparison
The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[6] This leads to significant improvements in accuracy (closeness to the true value) and precision (reproducibility of measurements).
While specific quantitative data for this compound in direct comparison studies is not extensively published, the well-established principles of using SIL internal standards allow for a clear demonstration of its expected performance advantages over non-isotopically labeled (analog) internal standards. The following table summarizes typical performance data seen in bioanalytical method validation when employing a deuterated internal standard versus an analog.
| Parameter | This compound (Expected) | Analog Internal Standard (Typical) |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Quantitation | Lower | Higher |
| Matrix Effect | Minimal | Significant Variability |
This table represents expected performance based on established principles of using stable isotope-labeled internal standards in LC-MS bioanalysis.
The tighter acceptance criteria for accuracy and precision with a deuterated standard underscore its superior ability to deliver reliable and reproducible results.
The Science Behind the Standard: Why Deuteration Matters
The key to the success of this compound lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ionization efficiency and potential suppression.[5] An analog internal standard, being a different chemical entity, may have a different retention time and respond differently to matrix effects, leading to inaccurate quantification.[1][3]
The use of a deuterated standard simplifies method development and leads to a more robust assay, reducing the likelihood of failed batches and the need for costly repeat analyses.[5] Regulatory bodies such as the European Medicines Agency (EMA) have noted a strong preference for the use of SIL internal standards in bioanalytical submissions.[6]
Experimental Workflow and Methodologies
A typical quantitative assay for D-(-)-Pantolactone in a biological matrix (e.g., plasma, urine) using this compound as an internal standard involves the following key steps:
1. Sample Preparation:
-
A known amount of this compound is spiked into the biological sample.
-
Proteins are precipitated using a solvent like acetonitrile or methanol.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The final extract is evaporated and reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The analyte and the internal standard are separated from other matrix components on a C18 or similar reversed-phase column.
-
The compounds are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is set to monitor specific mass transitions for both D-(-)-Pantolactone and this compound (Multiple Reaction Monitoring - MRM).
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Below are diagrams illustrating the experimental workflow and the logical advantage of using a deuterated internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
Proper Disposal of D-(-)-Pantolactone-d6: A Safety and Compliance Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of D-(-)-Pantolactone-d6, ensuring the protection of personnel and the environment.
This compound, a deuterated form of D-(-)-Pantolactone, should be handled with the same precautions as its non-deuterated counterpart. Although not classified as a hazardous substance, it is crucial to follow established laboratory waste disposal protocols to minimize environmental impact. One Safety Data Sheet (SDS) indicates that the substance is very toxic to aquatic life with long-lasting effects.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to adhere strictly to national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).
Core tenets for disposal include:
-
Never dispose of this compound down the drain or in regular trash.
-
Always collect the waste in a designated and properly labeled container.
-
Arrange for disposal through an approved hazardous waste management company.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.
-
Leave the chemical in its original container if possible. If transferring, ensure the new container is clean, dry, and properly labeled.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (if available for the deuterated form, otherwise use the non-deuterated CAS number: 599-04-2) and the approximate quantity of waste.
-
Note the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept tightly closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Once the container is full or has reached the storage time limit set by your institution (typically 90 to 180 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The waste will be transported to an approved waste disposal plant for proper treatment and disposal.[2]
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆D₆H₄O₃ | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage Temperature | 2-8°C | [2] |
| Hazard Class | Not classified as hazardous for transport | [2] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling D-(-)-Pantolactone-d6
Essential Safety and Handling Guide for D-(-)-Pantolactone-d6
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data for D-(-)-Pantolactone, as the deuterated form is expected to have very similar chemical properties and hazards.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The recommended PPE is outlined below.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are required. A face shield may be appropriate in some situations.[1] |
| Hand Protection | Wear impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2][3] |
| Skin and Body Protection | A lab coat or other protective clothing must be worn to prevent skin contact.[1][3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not required.[4] If dust is generated, a dust respirator should be used.[5] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area.[5]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Minimize dust generation and accumulation.[1]
Storage:
-
This substance is hygroscopic; protect it from moisture.[4][6]
-
Recommended storage temperature is 2-8°C.[1]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1] |
Spill and Disposal Procedures
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
-
Clear the area of personnel and move upwind.[5]
-
Alert the fire brigade and inform them of the location and nature of the hazard.[5]
-
Control personal contact with the substance by using protective equipment, including a dust respirator.[5]
-
Prevent spillage from entering drains, sewers, or water courses.[5]
-
Disposal:
-
Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][5]
Physical and Chemical Properties
The following table summarizes key quantitative data for D-(-)-Pantolactone.
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| Melting Point | 88 - 92 °C |
| Boiling Point | 120 - 122 °C |
| Appearance | White solid/crystals |
| Solubility | Soluble in water |
Note: The molecular weight for this compound is approximately 136.18 g/mol .[7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the material to its final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. D-(-)-PANTOLACTONE - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
